Cefpodoxime Proxetil
Description
Structure
2D Structure
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINZAODLRIQIX-FBXRGJNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022766 | |
| Record name | Cefpodoxime proxetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87239-81-4 | |
| Record name | Cefpodoxime proxetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpodoxime proxetil [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpodoxime proxetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TB00A1Z7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Cefpodoxime Proxetil on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism by which Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It includes quantitative data on protein binding and antimicrobial activity, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism of Action
This compound is an orally administered prodrug that is inactive in its initial form.[1][2] Following absorption from the gastrointestinal tract, it is rapidly de-esterified by enzymes in the intestinal mucosa to its active metabolite, cefpodoxime.[1][2][3][4] The bactericidal activity of cefpodoxime is achieved through the targeted inhibition of bacterial cell wall synthesis.[3][5]
The primary steps are as follows:
-
Targeting Penicillin-Binding Proteins (PBPs): The active cefpodoxime molecule traverses the bacterial cell wall and membrane to access Penicillin-Binding Proteins (PBPs).[1][2] These PBPs are essential bacterial enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis.[4][6] Peptidoglycan provides the rigid structural integrity of the bacterial cell wall.[1][5]
-
Inhibition of Transpeptidation: Cefpodoxime's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan peptide side chain. It binds to the active site of PBPs and forms a stable, covalent acyl-enzyme complex.[6][7] This acylation inactivates the PBP, preventing it from performing its crucial transpeptidation function—the cross-linking of adjacent peptidoglycan strands.[1][8]
-
Cell Wall Destabilization and Lysis: The disruption of peptidoglycan cross-linking leads to the formation of a weakened, structurally deficient cell wall.[1][5] The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[1][2] This mechanism of action is bactericidal.[2][3]
Quantitative Analysis of PBP Inhibition and Antimicrobial Activity
The efficacy of cefpodoxime is rooted in its high binding affinity for specific PBPs and its resulting potent antimicrobial activity against a wide range of pathogens.
Penicillin-Binding Protein (PBP) Affinity
Cefpodoxime exhibits differential binding affinity to various PBPs, which contributes to its spectrum of activity. Its primary target in Escherichia coli is PBP3.[4][9] It also demonstrates strong affinity for other essential PBPs in both Gram-positive and Gram-negative bacteria.[10]
| Target Organism | Target PBP(s) | 50% Inhibitory Concentration (IC₅₀) | Reference |
| Escherichia coli K12 | PBP3 | 1.0 mg/L | [9] |
| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 | Strong Affinity (Specific IC₅₀ not stated) | [10] |
| Staphylococcus aureus | PBP2 | Stronger Affinity than Cefaclor | [10] |
| Proteus rettgeri | PBP1b, PBP1c, PBP3 | Strong Affinity (Specific IC₅₀ not stated) | [10] |
Table 1: Documented Binding Affinities of Cefpodoxime to Bacterial Penicillin-Binding Proteins.
In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus | - | 4.0 | [9][11] |
| Streptococcus pneumoniae | ≤0.05 | ≤0.5 | [9][10] |
| Haemophilus influenzae | - | ≤0.5 | [9] |
| Moraxella catarrhalis | - | ≤0.5 | [9] |
| Escherichia coli | ≤2.0 | ≤2.0 | [11] |
| Most Enterobacteriaceae | ≤2.0 | ≤2.0 | [11] |
| Proteus vulgaris | 0.2 | - | [10] |
Values originally reported as MIC₆₀. Table 2: Selected In Vitro MIC₅₀ and MIC₉₀ Values for Cefpodoxime Against Key Bacterial Pathogens.
Detailed Experimental Protocols
The following sections detail standardized methodologies for quantifying the interaction of cefpodoxime with its bacterial targets and its overall antimicrobial efficacy.
Protocol: PBP Competitive Binding Assay
This protocol outlines a method to determine the IC₅₀ of cefpodoxime for specific PBPs in live bacterial cells by competing against a fluorescently labeled β-lactam probe.
Objective: To quantify the binding affinity of cefpodoxime for individual PBPs.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., E. coli) in appropriate broth to an exponential growth phase (e.g., OD₆₀₀ of 0.5).[12]
-
Cell Preparation: Harvest 1-1.5 mL of the culture by centrifugation. Wash the resulting cell pellet with Phosphate-Buffered Saline (PBS, pH 7.4).[12]
-
Competitive Inhibition: Resuspend the washed cells in 50 µL of PBS containing serial dilutions of cefpodoxime. Include a control sample without any antibiotic. Incubate at room temperature for 30 minutes.[12]
-
Fluorescent Labeling: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in 50 µL of PBS containing a fixed, saturating concentration of a fluorescent β-lactam probe (e.g., 5 µg/mL Boc-FL). Incubate for 10 minutes at room temperature in the dark.[12][13]
-
Membrane Isolation: Wash the cells with PBS to remove unbound probe. Resuspend the final pellet in 100 µL PBS and lyse the cells via sonication on ice. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation (e.g., 21,000 x g for 15 min at 4°C).[12][13]
-
Analysis: Resuspend the membrane pellet in PBS. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[13]
-
Data Interpretation: Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of cefpodoxime that causes a 50% reduction in fluorescence intensity compared to the no-antibiotic control.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol describes the standardized broth microdilution method for determining the MIC of cefpodoxime against a bacterial isolate, adhering to CLSI/EUCAST guidelines.
Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a specific bacterial strain.[14]
Methodology:
-
Reagent Preparation: Prepare serial two-fold dilutions of cefpodoxime in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).[14][15] The final volume in each well should be 50 or 100 µL.
-
Inoculum Standardization: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.[14]
-
Inoculation: Inoculate each well containing the cefpodoxime dilutions with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Include at least one well with MHB and bacteria but no antibiotic.
-
Sterility Control: Include at least one well with MHB only to ensure no contamination.[15]
-
-
Incubation: Incubate the microtiter plate in ambient air at 35-37°C for 16-20 hours.[15]
-
Result Interpretation: Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of cefpodoxime at which there is no visible growth.[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tsijournals.com [tsijournals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 7. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
The De-esterification of Cefpodoxime Proxetil: A Technical Guide to Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime proxetil is a third-generation oral cephalosporin that serves as a classic example of a prodrug strategy to enhance the bioavailability of a poorly absorbed parent molecule, cefpodoxime.[1][2][3] Cefpodoxime itself exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] However, its oral absorption is limited. The synthesis of the proxetil ester, this compound, improves its lipophilicity and facilitates its absorption from the gastrointestinal tract.[3] Following absorption, the prodrug must be efficiently converted to its active form, cefpodoxime, through de-esterification to exert its therapeutic effect. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols related to the de-esterification of this compound.
The De-esterification Process: From Prodrug to Active Moiety
The bioconversion of this compound to cefpodoxime is a critical step in its pharmacokinetic profile. This hydrolytic process is primarily mediated by esterases present in the intestinal lumen and, more significantly, within the intestinal epithelial cells.[2][3]
Enzymatic Hydrolysis
The de-esterification is catalyzed by non-specific esterases, with evidence pointing towards the significant involvement of cholinesterases.[5] Studies have shown that inhibitors of cholinesterases, such as eserine and phenylmethylsulfonyl fluoride (PMSF), potently inhibit the hydrolysis of this compound in vitro.[5] While the precise contribution of other esterases like human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) in the de-esterification of this compound is not extensively detailed in the literature, it is known that hCE2 is highly expressed in the intestine and plays a crucial role in the metabolism of many ester prodrugs.[6][7]
Site of Conversion
The primary site of this compound de-esterification is the intestinal mucosa.[2] After oral administration, the prodrug is absorbed into the enterocytes, where intracellular esterases rapidly hydrolyze the proxetil moiety, releasing the active cefpodoxime into the systemic circulation. Some pre-systemic hydrolysis may also occur in the intestinal lumen, but the intracellular conversion is considered the predominant pathway for the formation of the active drug.[8]
Quantitative Data
The efficiency of the de-esterification process directly impacts the pharmacokinetic parameters of the active drug, cefpodoxime. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Cefpodoxime in Humans Following Oral Administration of this compound
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | Reference(s) |
| Cmax (µg/mL) | 1.0 - 1.4 | 2.2 - 2.54 | 3.7 - 4.5 | [9] |
| Tmax (hours) | 1.9 - 3.1 | 1.9 - 3.1 | 1.9 - 3.1 | [9] |
| AUC (µg·h/mL) | ~14.0 (for 200mg) | - | - | |
| Elimination Half-life (hours) | 1.9 - 2.8 | 1.9 - 2.8 | 1.9 - 2.8 | [9] |
| Absolute Bioavailability (%) | ~50 | ~50 | ~50 | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value | Reference(s) |
| Dose (mg/kg) | 1.4 | [10] |
| Cmax (µg/mL) | 3.24 ± 0.037 | [10] |
| Tmax (hours) | 2.0 ± 0.11 | [10] |
| AUC0→24 (µg·h/mL) | 39.77 ± 0.03 | [10] |
| AUC0→∞ (µg·h/mL) | 43.48 ± 0.06 | [10] |
Experimental Protocols
The study of this compound de-esterification involves various in vitro, in situ, and in vivo experimental models.
In Vitro Hydrolysis in Intestinal Preparations
Objective: To investigate the rate and extent of this compound hydrolysis in the presence of intestinal enzymes.
Methodology:
-
Preparation of Intestinal Homogenates:
-
Obtain fresh intestinal tissue (e.g., from rats or human donors).
-
Isolate the mucosal layer by scraping.
-
Homogenize the mucosa in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Centrifuge the homogenate to obtain the supernatant (S9 fraction), which contains the esterases.
-
-
Incubation:
-
Incubate a known concentration of this compound with the intestinal S9 fraction at 37°C.
-
Collect samples at various time points.
-
-
Sample Analysis:
-
Stop the enzymatic reaction by adding a suitable agent (e.g., acetonitrile or by heat inactivation).
-
Analyze the concentrations of both this compound and the formed cefpodoxime using a validated HPLC method.
-
In Situ Intestinal Perfusion in Rats
Objective: To study the absorption and metabolism of this compound in a live, intact intestinal segment.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley).
-
Surgically expose the small intestine and cannulate a segment (e.g., jejunum).
-
-
Perfusion:
-
Perfuse the cannulated intestinal segment with a solution containing a known concentration of this compound at a constant flow rate.
-
Collect the perfusate leaving the segment at specific time intervals.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected perfusate to determine the extent of its disappearance (absorption and metabolism).
-
Blood samples can also be collected from the mesenteric vein draining the perfused segment to quantify the appearance of cefpodoxime.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To separate and quantify this compound and cefpodoxime in biological matrices.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3.0-5.0).[10][11] The exact ratio can be optimized, for example, acetonitrile and phosphate buffer (pH 3) in a 70:30 (v/v) ratio.[10]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength of approximately 254-259 nm.[10][12]
-
Sample Preparation:
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]
Visualizations
Signaling Pathway of this compound De-esterification
Caption: Metabolic pathway of this compound de-esterification.
Experimental Workflow for Prodrug Pharmacokinetic Analysis
Caption: General workflow for a pharmacokinetic study of an oral prodrug.
Conclusion
The de-esterification of this compound is a highly efficient process that is fundamental to its clinical utility. This bioconversion, primarily occurring within the intestinal enterocytes and mediated by esterases, allows for the successful oral delivery of the potent antibiotic, cefpodoxime. A thorough understanding of the enzymatic processes, pharmacokinetics, and the analytical methods used for quantification is essential for researchers and professionals in drug development. The data and protocols outlined in this guide provide a comprehensive overview of the core principles governing the activation of this important prodrug. Further research to precisely identify all contributing esterases and their specific kinetic parameters would provide even greater insight into optimizing the delivery and efficacy of cefpodoxime and other ester prodrugs.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefpodoxime: pharmacokinetics and therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of factors responsible for low oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of essential data and experimental methodologies.
Physicochemical Properties
This compound is a prodrug of Cefpodoxime, designed to enhance oral bioavailability.[1][2][3][4][5] Its fundamental physicochemical characteristics are summarized below.
| Property | Value | References |
| Molecular Formula | C21H27N5O9S2 | [1][6][7][8][9] |
| Molecular Weight | 557.60 g/mol | [1][2][6][7][8][10][11][12][13] |
| Appearance | White to light yellow solid | [6][10] |
| Melting Point | 111-113 °C | [8][10][14] |
| pKa (Predicted) | 8.13 ± 0.60 (Strongest Basic) | [8][10][15] |
| LogP (Predicted) | 0.6 | [11] |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [8][10] |
Solubility Profile
This compound is a poorly water-soluble drug, a characteristic that significantly influences its formulation and bioavailability.[3][4][16] Its solubility has been investigated in various solvents and buffer systems.
| Solvent/Buffer | Solubility | References |
| Water | Insoluble / Very slightly soluble (266.67 ± 2.90 μg/ml) | [16][17][18] |
| Methanol | Highly soluble | [17] |
| Ethanol | Highly soluble | [17] |
| Chloroform | Insoluble | [17] |
| Acetonitrile | Very soluble | [19] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Phosphate Buffer (pH 3) | 305.066 ± 2.82 μg/ml | [16] |
| Phosphate Buffer (pH 6.8) | Maximum solubility among tested buffers (0.343 mg/ml) | [17] |
| 1 M Urea | Showed best aqueous solubility among tested hydrotropic agents | [19] |
Experimental Protocols
Accurate determination of the physicochemical properties and solubility of this compound relies on robust experimental methodologies. The following sections detail common protocols.
Determination of Solubility (Shake-Flask Method)
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH, or organic solvent) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Solubility Determination Workflow
UV-Vis Spectrophotometric Analysis
UV-Vis spectrophotometry is a common technique for the quantification of this compound in solution.
Methodology:
-
Solvent Selection: A suitable solvent in which the drug is soluble and that does not interfere with its absorbance is chosen. Methanol is a commonly used solvent.[20][21]
-
Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For this compound in methanol, the λmax is approximately 235 nm.[20][21]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a more specific and sensitive method for the quantification of this compound, especially in complex matrices.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.[22][23][24]
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Standard solutions of known concentrations and the sample solutions are prepared in a suitable solvent, filtered, and then injected into the HPLC system.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the peak areas of the standards from the calibration curve.
HPLC Analysis Workflow
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to characterize the solid-state properties of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.
-
Data Interpretation: The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed at the melting point of the substance.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[2][4][5] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Mechanism of Action of Cefpodoxime
This guide provides a foundational understanding of the key physicochemical properties and solubility of this compound. For further in-depth studies, consulting the primary literature cited is recommended.
References
- 1. This compound [drugfuture.com]
- 2. drugs.com [drugs.com]
- 3. Physicochemical and pharmacokinetic characterization of a spray-dried this compound nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 87239-81-4 [chemicalbook.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. goldbio.com [goldbio.com]
- 10. This compound CAS#: 87239-81-4 [m.chemicalbook.com]
- 11. This compound | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Purity 98%, Molecular Weight 557.6g, Melting Point 148-150â°c, Density 1.58g/mâ³ | Ideal For Pharmaceutical Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ijddr.in [ijddr.in]
- 19. Development and validation of spectrophotometric method of this compound using hydrotropic solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] UV-Visible Spectrophotometric Methods For The Estimation Of this compound In Bulk Drug And Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 21. ijcpa.in [ijcpa.in]
- 22. asianpubs.org [asianpubs.org]
- 23. scispace.com [scispace.com]
- 24. ajrconline.org [ajrconline.org]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and chemical characterization of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic. This document details the chemical reactions involved in its synthesis, the analytical techniques for its characterization, and the experimental protocols necessary for its replication and analysis in a laboratory setting.
Introduction to this compound
This compound is a potent, broad-spectrum, third-generation cephalosporin antibiotic.[1][2][3] It is administered orally as a prodrug, which is then hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[4] This active form exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs).[3][4] The proxetil ester enhances the drug's oral bioavailability. The molecular structure of this compound is characterized by a β-lactam ring, a dihydrothiazine ring, and an aminothiazole ring, which contributes to its stability against β-lactamases.[3][5]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA), a common precursor for many cephalosporin antibiotics. Several synthetic routes have been developed to improve yield and purity.[1][6] A common and illustrative pathway involves the acylation of the 7-amino group of a modified cephalosporin nucleus, followed by esterification at the C-4 carboxyl group.
A representative synthesis pathway involves the following key stages:
-
Acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) : The synthesis often begins with the methoxylation of 7-ACA to form 7-AMCA.[1] This intermediate is then acylated at the 7-amino position. One method uses S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) to introduce the characteristic side chain, resulting in the formation of Cefpodoxime acid.[1][2][7]
-
Protection of the Amino Group : To prevent side reactions during the subsequent esterification step, the amino group on the thiazole ring is often protected, for instance, by chloroacetylation using chloroacetyl chloride.[7]
-
Esterification : The carboxylic acid at the C-4 position is esterified with 1-iodoethyl isopropyl carbonate.[1][6][7] This reaction is a critical step as it introduces the proxetil moiety, which is essential for the drug's oral absorption. This step is often catalyzed by a base such as 1,8-Diazabicyclo[8][9]undec-7-ene (DBU) in a solvent like N,N-dimethylacetamide (DMAc).[6][10]
-
Deprotection : The final step involves the removal of the protecting group from the amino group on the thiazole ring. If a chloroacetyl group was used, it can be cleaved by treatment with thiourea.[2][7]
This sequence of reactions yields this compound, which can then be purified through crystallization.[2][7]
Caption: Simplified synthesis pathway of this compound.
Chemical Characterization
The chemical structure, purity, and identity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.
-
¹H-NMR: Provides information about the chemical environment of hydrogen atoms in the molecule. Key signals include those for the protons on the β-lactam ring (4.5-6 ppm), the thiazole ring (6.5-8 ppm), and the methoxy and aliphatic protons (3-4 ppm).[11]
-
¹³C-NMR: Used to determine the carbon framework of the molecule. Solid-state NMR studies have been employed to investigate the structure-activity relationship by analyzing the chemical shift anisotropy at different carbon nuclei sites within the aminothiazole, β-lactam, and dihydrothiazine rings.[3][5]
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to:
-
β-lactam C=O stretch: around 1760-1770 cm⁻¹[12]
-
Amide C=O stretch: around 1650 cm⁻¹[11]
-
O-H/N-H stretches: a broad band in the region of 3200-3500 cm⁻¹[11]
Mass Spectrometry (MS): MS is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which helps in confirming its structure and identifying impurities.
-
Electrospray Ionization (ESI-MS): This technique is commonly coupled with liquid chromatography (LC-MS). In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 558.[11][13]
-
Tandem Mass Spectrometry (MS/MS): Provides detailed structural information by fragmenting the parent ion. Key fragments of this compound include ions at m/z 427 (corresponding to the active cefpodoxime acid after loss of the proxetil group) and other fragments at m/z 526, 428, 410, and 382.[11][13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and for quantifying it in bulk drug substances and pharmaceutical formulations.[8]
-
Reversed-Phase HPLC: This is the most common mode used. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate buffer) and an organic solvent (such as methanol or acetonitrile).[9][14][15]
-
Detection: UV detection is commonly used, with wavelengths set between 240 nm and 265 nm for optimal sensitivity.[8][9][15]
-
Impurity Profiling: HPLC is crucial for identifying and quantifying process-related impurities and degradation products.[14][16] Stress testing (e.g., exposure to acid, base, heat, light, and oxidation) is performed to understand the degradation pathways.[1][17]
Caption: Workflow for the chemical characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the chemical characterization of this compound.
Table 1: Spectroscopic Data
| Technique | Parameter | Observed Value | Interpretation |
|---|---|---|---|
| ¹H-NMR | Chemical Shift (δ) | 4.5 - 6.0 ppm | Protons of the β-lactam ring[11] |
| 6.5 - 8.0 ppm | Protons of the thiazole ring[11] | ||
| 3.0 - 4.0 ppm | Methoxy and aliphatic protons[11] | ||
| FT-IR | Wavenumber (cm⁻¹) | ~1760 cm⁻¹ | β-lactam carbonyl (C=O) stretch[12] |
| ~1650 cm⁻¹ | Amide carbonyl (C=O) stretch[11] | ||
| ~1570 cm⁻¹ | Oxime (C=N) stretch[12] | ||
| Mass Spec. | m/z | 558.1 [M+H]⁺ | Protonated molecular ion of this compound[11][13] |
| | | 427.1 | Active Cefpodoxime acid fragment[11] |
Table 2: Chromatographic Data
| Parameter | Condition | Reference |
|---|---|---|
| Method | Reversed-Phase HPLC | [9][15] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9][18] |
| Mobile Phase | Acetonitrile:Methanol:Water (20:50:30), pH 5.0 | [9] |
| or Methanol:Water (41:59) | [8] | |
| Flow Rate | 1.0 mL/min | [9][15] |
| Detection | UV at 240-265 nm | [8][15] |
| Retention Time | ~10.9 min (Isocratic, specific conditions) |[9] |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is a representative example based on common synthetic strategies.[10][19][20]
Materials:
-
Cefpodoxime acid
-
N,N-dimethylacetamide (DMAc)
-
1-Iodoethyl isopropyl carbonate
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Water
-
Sodium bicarbonate solution (2%)
-
Sodium thiosulfate solution (5%)
Procedure:
-
Dissolve Cefpodoxime acid (e.g., 50 g, 0.117 moles) in DMAc (350 ml) in a reaction vessel and stir until a clear mixture is obtained.[10]
-
Cool the mixture to a temperature between -15°C and -5°C.[10]
-
Slowly add DBU (e.g., 17.4 g, 0.114 moles) to the cooled mixture.[10]
-
Add 1-iodoethyl isopropyl carbonate (e.g., 30.18 g, 0.117 moles) dropwise over 10-15 minutes, maintaining the low temperature.[10]
-
Agitate the reaction mixture for 20-30 minutes at the same temperature to allow the reaction to complete.[10][20]
-
Quench the reaction by adding dilute hydrochloric acid.[10]
-
Dilute the mixture with water and extract the product into ethyl acetate.[19]
-
Wash the organic layer sequentially with a 2% sodium bicarbonate solution and a 5% sodium thiosulfate solution at 0-5°C.[20]
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Concentrate the organic layer under vacuum to yield the crude this compound.
-
Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane or methanol/water).[1][21]
Protocol for HPLC Analysis
This protocol outlines a standard method for purity analysis.[9][17]
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[17]
-
This compound reference standard and sample
-
Mobile Phase: Methanol and Phosphate Buffer (pH 4.0) in a 65:35 ratio.[17]
-
Filter for mobile phase and samples (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 4.0. Mix with methanol in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a stock solution (1000 µg/mL). Dilute this stock solution with the mobile phase to obtain a working standard of a suitable concentration (e.g., 100 µg/mL).[17]
-
Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the synthesized this compound in the mobile phase to achieve a concentration similar to the working standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution to establish the retention time and peak area. Then, inject the sample solution.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Identify impurities based on their retention times relative to the main peak.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic routes of this compound - Chempedia - LookChem [lookchem.com]
- 7. An improved method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process for the manufacture of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajrconline.org [ajrconline.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. asianpubs.org [asianpubs.org]
- 19. EP1590353B1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 20. US20060149055A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 21. US20060009639A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
In Vivo Pharmacokinetic and Metabolic Profile of Cefpodoxime Proxetil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime proxetil is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug designed to enhance the oral bioavailability of its active metabolite, cefpodoxime. Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases in the intestinal wall to the active moiety, cefpodoxime. Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), and the metabolic profile of this compound, with a focus on data relevant to drug development professionals.
Metabolic Pathway of this compound
This compound is not pharmacologically active itself. Its therapeutic efficacy is entirely dependent on its in vivo conversion to cefpodoxime. This biotransformation is a one-step hydrolysis reaction catalyzed by esterases present in the intestinal mucosa. The proxetil ester moiety is cleaved, releasing the active cefpodoxime into the systemic circulation. There is minimal further metabolism of cefpodoxime in vivo.
Metabolic activation of this compound.
In Vivo Pharmacokinetics
The pharmacokinetic profile of cefpodoxime has been extensively studied in various species, including humans, dogs, and rats. The key pharmacokinetic parameters are summarized in the tables below.
Pharmacokinetic Parameters in Humans
| Parameter | Value | Conditions |
| Bioavailability | ~50% | Fasting |
| Cmax | 1.0 - 4.5 mg/L | 100 - 400 mg dose |
| Tmax | 1.9 - 3.1 hours | 100 - 400 mg dose |
| Half-life (t½) | 2.09 - 2.84 hours | - |
| Protein Binding | 21 - 29% (plasma) | - |
| Urinary Excretion | 29 - 33% (unchanged) | Within 12 hours |
Pharmacokinetic Parameters in Dogs (Beagle)
| Parameter | Value | Dose |
| Cmax | 13.66 ± 6.30 µg/mL | 5 mg/kg |
| 27.14 ± 4.56 µg/mL | 10 mg/kg | |
| Tmax | Not explicitly stated | 5 & 10 mg/kg |
| AUC(0-∞) | 82.94 ± 30.17 µg·h/mL | 5 mg/kg |
| 107.71 ± 30.79 µg·h/mL | 10 mg/kg | |
| Half-life (t½) | 3.01 ± 0.49 hours | 5 mg/kg |
| 4.72 ± 1.46 hours | 10 mg/kg | |
| Protein Binding | 82.6% | - |
Pharmacokinetic Parameters in Rats (Wistar)
| Parameter | Value | Dose |
| Cmax | 3.24 ± 0.037 µg/mL | 1.4 mg/kg |
| Tmax | 2.0 ± 0.11 hours | 1.4 mg/kg |
| AUC(0→24) | 39.77 ± 0.03 µg·h/mL | 1.4 mg/kg |
| Half-life (t½) | Not explicitly stated | 1.4 mg/kg |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.
In Vivo Pharmacokinetic Study in Beagle Dogs
A typical study design to evaluate the pharmacokinetics of this compound in beagle dogs is as follows:
-
Animal Model: Healthy male and female beagle dogs, with an average body weight of 10-12 kg, are used. The animals are housed individually in controlled environments with regulated temperature and humidity, and provided with standard dog food and water ad libitum.[1][2]
-
Dosing: A single oral dose of a this compound tablet (e.g., equivalent to 100 mg of cefpodoxime) is administered to each dog.[1][2] The animals are typically fasted for 16 hours before and 8 hours after drug administration.[2][3]
-
Study Design: A single-dose, four-way complete replication and crossover design is often employed due to the high variability of the drug.[1][3] A washout period of one week is maintained between each phase of the study.[2][3]
-
Blood Sample Collection: Serial blood samples are collected at predetermined time points, for instance, before dosing and at 0.33, 0.66, 1, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose.[4][5]
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis. Cefpodoxime concentrations in plasma are determined using a validated analytical method such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[1]
In Vivo Pharmacokinetic Study in Rats
The experimental protocol for a pharmacokinetic study in rats generally involves:
-
Animal Model: Wistar rats of either sex, typically around 3 months of age and weighing 180-210 g, are used.[6]
-
Dosing: this compound is administered as a single oral dose, for example, 20 mg/kg.[6]
-
Blood Sample Collection: Blood samples are collected at various time points post-administration, such as 1, 4, 12, and 24 hours.[6] Collection can be done via heart puncture.[6]
-
Tissue Distribution: For tissue distribution studies, vital organs like the brain, lung, liver, spleen, kidney, and heart are dissected at the time of blood collection for drug analysis.[6]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common analytical method for the quantification of cefpodoxime in plasma is Reverse Phase-HPLC.[7][8][9]
-
Chromatographic Conditions:
-
Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.
Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by its efficient conversion to the active metabolite, cefpodoxime, following oral administration. The bioavailability is approximately 50% in humans and can be influenced by food. Cefpodoxime exhibits a relatively short half-life and is primarily eliminated through renal excretion. The pharmacokinetic parameters show variability across different species, highlighting the importance of species-specific studies in drug development. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust in vivo pharmacokinetic and metabolic studies of this compound.
References
- 1. Frontiers | Bioequivalence of two tablet formulations of this compound in beagle dogs [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Bioequivalence of two tablet formulations of this compound in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetics, protein binding, and tissue distribution of orally administered this compound and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound with special reference to biochemical parameters, tissue residue, and spermatozoa motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bacterial Resistance to Cefpodoxime Proxetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. As with all antibiotics, the emergence of bacterial resistance poses a significant threat to its clinical efficacy. This technical guide provides an in-depth overview of the primary mechanisms by which bacteria develop resistance to this compound. The information presented herein is intended to support research and development efforts aimed at overcoming these resistance mechanisms and developing novel antimicrobial strategies.
The primary mechanisms of bacterial resistance to this compound can be categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug's target site, and reduction of intracellular drug concentration through decreased permeability and/or active efflux.
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics, including cefpodoxime, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While cefpodoxime is stable in the presence of many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC β-lactamases can effectively hydrolyze it.[1][2][3]
Classification of Relevant β-Lactamases
Several classes of β-lactamases are implicated in cefpodoxime resistance:
-
TEM-1, TEM-2, SHV-1: Cefpodoxime generally exhibits stability against these common plasmid-mediated β-lactamases.[2]
-
OXA-type β-Lactamases: Some variants, like OXA-30, have been associated with decreased susceptibility to cefpodoxime in Escherichia coli.[4]
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, often derivatives of TEM and SHV, are capable of hydrolyzing third-generation cephalosporins, including cefpodoxime.[3]
-
AmpC β-Lactamases: These are chromosomally encoded cephalosporinases that can be induced or constitutively overexpressed, leading to cefpodoxime resistance.[4][5]
Signaling Pathway for β-Lactamase-Mediated Resistance
References
- 1. Cefpodoxime: comparable evaluation with other orally available cephalosporins. With a note on the role of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Mechanisms of decreased susceptibility to cefpodoxime in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Decreased Susceptibility to Cefpodoxime in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cefpodoxime Proxetil: Structure and Molecular Properties
This technical guide provides a detailed overview of the structural and molecular characteristics of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Structural Formula
This compound is an orally administered, semi-synthetic broad-spectrum antibiotic. It is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[1][2] The chemical name for this compound is (RS)-1-(isopropoxycarbonyloxy)ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[2]
The structural formula is presented below:

Source: Drugs.com[2]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental molecular properties.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₇N₅O₉S₂ | [1][2][3] |
| Molecular Weight | 557.6 g/mol | [1][2][3][4] |
| CAS Number | 87239-81-4 | [1][5] |
Mechanism of Action: From Prodrug to Active Antibacterial Agent
This compound is designed as a prodrug to enhance oral bioavailability. Following oral administration, it is absorbed through the gastrointestinal tract and is de-esterified to its active form, cefpodoxime.[2] The active cefpodoxime then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4] The inactivation of these essential enzymes leads to the disruption of peptidoglycan synthesis, resulting in bacterial cell lysis and death.
The following diagram illustrates the bioactivation and mechanism of action of this compound.
References
Initial Screening of Cefpodoxime Proxetil for Novel Antibacterial Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefpodoxime proxetil, a third-generation oral cephalosporin, is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[1] Traditionally recognized for its broad-spectrum activity against common Gram-positive and Gram-negative pathogens, this guide explores the potential for novel antibacterial applications of cefpodoxime.[2][3] By delving into its activity against multidrug-resistant (MDR) strains and its impact on bacterial biofilms, we aim to provide a comprehensive resource for researchers investigating new therapeutic avenues for this established antibiotic. This document outlines detailed experimental protocols for initial screening, presents available data in a structured format, and visualizes key bacterial signaling pathways implicated in the response to cell wall synthesis inhibitors like cefpodoxime.
Mechanism of Action
Cefpodoxime exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[4] As a β-lactam antibiotic, it covalently binds to penicillin-binding proteins (PBPs), essential enzymes for cell wall biosynthesis.[4] This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and death.[4] Cefpodoxime has demonstrated stability in the presence of some β-lactamase enzymes, which contributes to its effectiveness against certain resistant strains.[2]
Established and Novel Antibacterial Spectrum
Cefpodoxime has a well-documented spectrum of activity against many common respiratory and urinary tract pathogens.[2][3] However, the increasing prevalence of antibiotic resistance necessitates the exploration of its efficacy against more challenging bacteria.
Activity Against Multidrug-Resistant (MDR) Bacteria
The utility of cefpodoxime as a screening agent for extended-spectrum β-lactamase (ESBL) production in Escherichia coli and Klebsiella spp. has been investigated, although its specificity can be variable.[5][6] The activity of cefpodoxime against ESBL-producing organisms is a critical area of investigation for potential novel applications.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cefpodoxime for Selected MDR Bacteria
| Bacterial Species | Resistance Profile | Cefpodoxime MIC (µg/mL) | Reference(s) |
| Escherichia coli | ESBL-producing | 2 - >32 | [7] |
| Klebsiella pneumoniae | ESBL-producing | ≤1 - >32 | [8] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Inactive | [9] |
| Enterococcus spp. | Vancomycin-Resistant (VRE) | Inactive | [9][10] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | [11] |
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Cephalosporins, as a class, have shown some activity against biofilms, and preliminary investigations into cefpodoxime's anti-biofilm potential are warranted. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter in assessing this activity. While specific MBEC data for cefpodoxime is limited, studies on other cephalosporins against pathogens like Pseudomonas aeruginosa show that biofilm-associated bacteria are significantly less susceptible than their planktonic counterparts.[12][13]
Table 2: Representative Anti-Biofilm Data for Cephalosporins Against Pseudomonas aeruginosa
| Cephalosporin | Planktonic MIC (µg/mL) | MBEC (µg/mL) | Reference(s) |
| Ceftazidime | 4 | >1024 | [12] |
| Cefepime | 8 | 1024 | [14] |
Note: This table provides context for cephalosporin anti-biofilm activity; specific MBEC values for this compound require further investigation.
Experimental Protocols for Novel Activity Screening
To standardize the initial screening of cefpodoxime for novel antibacterial properties, the following detailed protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Preparation of Cefpodoxime Stock Solution: Prepare a stock solution of cefpodoxime in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilution of Inoculum: Dilute the standardized bacterial suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the cefpodoxime stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
This will result in a range of cefpodoxime concentrations.
-
-
Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of cefpodoxime that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay determines the rate at which an antibiotic kills a bacterial population.
Protocol:
-
Preparation: Prepare tubes containing CAMHB with cefpodoxime at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each cefpodoxime concentration and the growth control. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This method quantifies the ability of an antibiotic to inhibit biofilm formation.
Protocol:
-
Inoculation and Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in appropriate growth medium) to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Antibiotic Treatment: After the initial incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS). Add 200 µL of fresh growth medium containing serial dilutions of cefpodoxime to the wells. Include a no-antibiotic control.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Washing: Discard the medium and wash the wells three times with sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of cefpodoxime compared to the control indicates anti-biofilm activity.
Visualization of Relevant Signaling Pathways
Inhibition of cell wall synthesis by cefpodoxime can trigger various stress response signaling pathways in bacteria. Understanding these pathways is crucial for elucidating mechanisms of resistance and identifying potential synergistic targets.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
The VraS/VraR Two-Component System in Staphylococcus aureus
The VraS/VraR two-component system is a key regulator of the cell wall stress response in S. aureus, activated by cell wall-active agents like β-lactams.[15][16][17][18]
Caption: VraS/VraR response to Cefpodoxime-induced cell wall stress.
The CpxA/CpxR Envelope Stress Response in Escherichia coli
The CpxA/CpxR two-component system in Gram-negative bacteria like E. coli responds to envelope stress, which can be induced by perturbations in peptidoglycan synthesis.[19][20][21][22][23]
Caption: CpxA/CpxR response to Cefpodoxime-induced envelope stress.
BlaR1/BlaI-Mediated β-Lactam Resistance in Staphylococcus aureus
This pathway is a classic example of inducible resistance to β-lactam antibiotics.
Conclusion and Future Directions
While this compound is a well-established antibiotic, this guide highlights its potential for novel antibacterial applications, particularly against certain MDR strains and in the context of biofilm-related infections. The provided protocols offer a standardized framework for the initial screening of these novel activities. Further research should focus on generating comprehensive quantitative data (MICs and MBECs) for a wider range of clinically relevant, resistant, and atypical pathogens. Elucidating the intricate downstream effects of PBP inhibition on bacterial signaling pathways will not only enhance our understanding of cefpodoxime's activity but may also unveil new strategies for combination therapies to combat antibiotic resistance.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound in upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of BlaR1 Protein of Methicillin-resistant Staphylococcus aureus, Its Proteolytic Processing, and Recovery from Induction of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefpodoxime screening of Escherichia coli and Klebsiella spp. by Vitek for detection of organisms producing extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Decreased Susceptibility to Cefpodoxime in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 13. Frontiers | Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections [frontiersin.org]
- 14. preprints.org [preprints.org]
- 15. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. The Escherichia coli CpxA-CpxR Envelope Stress Response System Regulates Expression of the Porins OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Cpx Envelope Stress Response Modifies Peptidoglycan Cross-Linking via the l,d-Transpeptidase LdtD and the Novel Protein YgaU - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. Frontiers | The CpxA/CpxR Two-Component System Affects Biofilm Formation and Virulence in Actinobacillus pleuropneumoniae [frontiersin.org]
Methodological & Application
Application Notes and Protocols for UV Spectrophotometric Quantification of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for routine analysis.
Principle
The quantification of this compound by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the ultraviolet region. The concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound can vary slightly depending on the solvent system used.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.
-
Reagents and Solvents:
-
This compound reference standard
-
Methanol (AR grade)
-
Distilled Water
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetone (AR grade)
-
Sodium Dihydrogen Phosphate (NaH2PO4) buffer (pH 6.7)
-
Urea (AR grade)
-
Whatman filter paper No. 41
-
Experimental Protocols
Several methods have been reported for the UV spectrophotometric analysis of this compound, each utilizing different solvent systems. Below are detailed protocols for some of the commonly used methods.
Protocol 1: Method Using Methanol
This method is straightforward and uses a common organic solvent.
3.1.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of methanol and then make up the volume to 25 mL with methanol. Sonicate if necessary to ensure complete dissolution.[1][2]
3.1.2. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of dilutions ranging from 5-25 µg/mL or 10-50 µg/mL by diluting with methanol.[2][3]
3.1.3. Wavelength Scanning and Determination of λmax: Scan a 10 µg/mL solution of this compound in methanol from 200 to 400 nm against a methanol blank. The wavelength of maximum absorbance (λmax) is typically observed around 235 nm.[1][2][4][5]
3.1.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through Whatman filter paper No. 41. Further dilute the filtrate with methanol to obtain a final concentration within the Beer's law range.
3.1.5. Quantification: Measure the absorbance of the sample solution at 235 nm against a methanol blank. Calculate the concentration of this compound using the calibration curve prepared from the working standard solutions.
Protocol 2: Method Using Acetone and 0.1 N NaOH
This method utilizes a co-solvent system.
3.2.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Add 25 mL of acetone and shake for 15 minutes to dissolve. Make up the volume to 100 mL with 0.1 N NaOH.[6]
3.2.2. Preparation of Working Standard Solutions: Prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock solution to 100 mL with water. From this secondary stock, prepare linearity solutions in the range of 2.5-12.5 µg/mL by further dilution with water.[6]
3.2.3. Wavelength Scanning and Determination of λmax: Scan a suitable concentration of the drug in the solvent mixture (acetone:0.1N NaOH, 25:75 v/v) to determine the λmax, which has been reported to be 262 nm.[6]
3.2.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add 25 mL of acetone and 25 mL of 0.1 N NaOH, shake for 15 minutes, and then dilute to the mark with 0.1 N NaOH. Filter the solution and dilute appropriately with water to a final concentration within the calibration range.[6]
3.2.5. Quantification: Measure the absorbance of the final sample solution at 262 nm against a blank of the solvent mixture. Determine the concentration from the calibration curve.
Protocol 3: Method Using Hydrotropic Solubilization (Urea)
This eco-friendly method avoids the use of organic solvents.
3.3.1. Preparation of Standard Stock Solution (1000 µg/mL): Dissolve 10 mg of this compound in 10 mL of 1 M urea solution. Sonicate for 15 minutes and filter through Whatman filter paper No. 41.[7]
3.3.2. Preparation of Working Standard Solutions: Prepare a series of dilutions in the concentration range of 10-120 µg/mL using 1 M urea as the diluent.[7][8]
3.3.3. Wavelength Scanning and Determination of λmax: Determine the λmax by scanning a standard solution against a 1 M urea blank.
3.3.4. Preparation of Sample Solution (for Tablets): Weigh and powder ten tablets. Transfer a weight of powder equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 10 mL of 1 M urea and sonicate for 15 minutes. Filter the solution and then dilute it with 1 M urea to a concentration of 10 µg/mL for analysis.[7]
3.3.5. Quantification: Measure the absorbance of the sample at the determined λmax against the 1 M urea blank and calculate the concentration using the calibration curve.
Method Validation Summary
The following tables summarize the validation parameters for the different UV spectrophotometric methods as reported in the literature.
Table 1: Linearity and Range
| Solvent System | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Methanol | 5-25 | 0.9998 | [3] |
| Methanol | 10-50 | 0.999 | [1][2] |
| Acetone:0.1N NaOH (25:75 v/v) | 2.5-12.5 | 0.9991 | [6] |
| 0.1 N Methanolic HCl & NaH2PO4 buffer pH 6.7 | 10-70 | 0.9911 | [9] |
| 1 M Urea | 10-120 | 0.996 | [7][8] |
Table 2: Accuracy (Recovery Studies)
| Solvent System | Recovery (%) | Reference |
| Methanol | 99.80 - 100.02 | [3] |
| 1 M Urea | 99.82 ± 0.106 | [7][8] |
| 0.1 N Methanolic HCl & NaH2PO4 buffer pH 6.7 | 99.28 | [9] |
Table 3: Precision (%RSD)
| Solvent System | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Methanol | 0.139 - 0.446 | 0.118 - 0.181 | [3] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Solvent System | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Methanol | 0.081 | 0.121 | [3] |
| Acetone:0.1N NaOH (25:75 v/v) | 0.231 | 0.701 | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the UV spectrophotometric quantification of this compound.
Caption: Workflow for this compound Quantification by UV Spectrophotometry.
Conclusion
The UV spectrophotometric method provides a reliable and efficient means for the quantification of this compound in both bulk drug and pharmaceutical formulations. The choice of solvent can be adapted based on laboratory availability and environmental considerations, with hydrotropic agents like urea offering a greener alternative to organic solvents. The methods are validated to be accurate, precise, and linear over a practical concentration range, making them suitable for routine quality control analysis.
References
- 1. ijcpa.in [ijcpa.in]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] UV-Visible Spectrophotometric Methods For The Estimation Of this compound In Bulk Drug And Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Development and validation of spectrophotometric method of this compound using hydrotropic solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of spectrophotometric method of this compound using hydrotropic solubilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Note: A Robust RP-HPLC Method for the Quantification of Cefpodoxime Proxetil in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of Cefpodoxime Proxetil in human plasma. This compound is a widely prescribed third-generation cephalosporin antibiotic, and its quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a step-by-step protocol for sample preparation, chromatographic analysis, and method validation, adhering to stringent analytical standards. The presented method is simple, accurate, precise, and specific, making it suitable for routine analysis in clinical and research laboratories.
Introduction
This compound is an orally administered prodrug that is rapidly converted to its active metabolite, cefpodoxime, after absorption. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable analytical method for its quantification in plasma is essential. Reversed-phase HPLC is a powerful technique for the separation and quantification of drug molecules in complex biological fluids. This application note outlines a validated RP-HPLC method that ensures high sensitivity, specificity, and reproducibility for the analysis of this compound in plasma samples.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been compiled from various validated methods to provide a robust starting point for method development and implementation.[1][2][3][4][5][6]
Table 1: Optimized RP-HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C18 (e.g., Luna C18, 250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0-5.0) in a ratio of 70:30 (v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 247 nm or 259 nm[1][2][3] |
| Injection Volume | 20 µL - 100 µL[1][4] |
| Column Temperature | Ambient |
| Internal Standard | Aspirin[1][3] or other suitable compound |
Experimental Protocols
Preparation of Standard Solutions
a. This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.195 µg/mL to 50 µg/mL.[2]
c. Internal Standard (IS) Stock Solution (e.g., Aspirin 100 µg/mL): Accurately weigh 10 mg of Aspirin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5] From this, a working solution of 2 µg/mL can be prepared.[1]
Plasma Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and effective method for extracting this compound from plasma samples.
a. Spiking of Plasma: To 100 µL of drug-free human plasma in a microcentrifuge tube, add a known volume of the this compound working standard solution and 100 µL of the internal standard working solution.[1]
b. Protein Precipitation: Add 1 mL of methanol to the plasma sample.[1] Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[1]
c. Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes to pellet the precipitated proteins.[1]
d. Filtration and Injection: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter. Inject a 100 µL aliquot of the filtered supernatant into the HPLC system.[1]
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Values |
| Linearity (R²) | ≥ 0.995 | 0.999[2] |
| Range | 0.195 - 50 µg/mL[2] | 2-20 µg/mL[1] |
| Accuracy (% Recovery) | 85 - 115% | > 89%[2] |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Within ±15%[2] |
| Limit of Detection (LOD) | - | 53 ng/mL[4] |
| Limit of Quantification (LOQ) | - | 160 ng/mL[4] |
| Specificity/Selectivity | No interference at the retention time of the analyte and IS | Method is selective[2] |
| Stability | Analyte stable under various storage conditions (freeze-thaw, short-term, long-term) | Stable for at least 5 hours at room temperature[7] |
Visualizations
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for RP-HPLC analysis.
Plasma Sample Preparation Protocol
A detailed visualization of the plasma sample preparation protocol using the protein precipitation method is provided below.
Caption: Plasma sample preparation workflow.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound in human plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized validation parameters, offer a solid foundation for researchers and scientists in the field of drug development and clinical analysis. The provided visualizations of the experimental workflow and sample preparation protocol further aid in the clear and efficient implementation of this method. Adherence to these protocols will ensure the generation of high-quality, reproducible data for pharmacokinetic and other related studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. akjournals.com [akjournals.com]
- 7. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Minimum Inhibitory Concentration (MIC) Testing of Cefpodoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the in-vitro Minimum Inhibitory Concentration (MIC) of Cefpodoxime, a third-generation cephalosporin antibiotic. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Introduction
Cefpodoxime is an orally administered, broad-spectrum third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime.[1][2] Accurate determination of its MIC against relevant bacterial isolates is crucial for surveillance, clinical breakpoint determination, and drug development. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[3] This document outlines three standard methods for MIC determination: Broth Microdilution, Agar Dilution, and Disk Diffusion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Cefpodoxime MIC testing.
Table 1: Cefpodoxime CLSI MIC Breakpoints for Select Bacteria
| Bacterial Species | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |
| Haemophilus spp. | ≤ 2 | - | - |
| Enterobacteriaceae | ≤ 2 | 4 | ≥ 8 |
Data sourced from Johns Hopkins ABX Guide and CLSI documents.[4][5]
Table 2: Quality Control (QC) Ranges for Cefpodoxime MIC Testing
| QC Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Refer to current CLSI/EUCAST documents |
| Staphylococcus aureus ATCC® 29213 | Refer to current CLSI/EUCAST documents |
| Streptococcus pneumoniae ATCC® 49619 | Refer to current CLSI/EUCAST documents |
| Haemophilus influenzae ATCC® 49247 | Refer to current CLSI/EUCAST documents |
Note: It is critical to refer to the latest CLSI M100 or EUCAST QC tables for the most current acceptable ranges.
Table 3: Cefpodoxime Disk Diffusion Zone Diameter Interpretive Criteria (10 µg disk)
| Bacterial Species | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Enterobacteriaceae | ≥ 21 | 18-20 | ≤ 17 |
| Staphylococcus spp. | ≥ 21 | 18-20 | ≤ 17 |
| Haemophilus influenzae | ≥ 21 | - | - |
Interpretive criteria are subject to change and should be verified with the latest CLSI/EUCAST guidelines.
Experimental Protocols
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of Cefpodoxime in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Cefpodoxime powder of known potency
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water, saline)
-
Pipettes and multichannel pipettors
-
Incubator (35 ± 2°C)
-
ELISA reader (optional, for automated reading)
Protocol:
-
Preparation of Cefpodoxime Stock Solution:
-
Prepare a stock solution of Cefpodoxime at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL for a final highest concentration of 128 µg/mL). The solvent will depend on the antibiotic's properties.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Cefpodoxime stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells), resulting in a final inoculum of approximately 5 x 10⁴ CFU/well.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Cefpodoxime that completely inhibits visible growth of the organism as detected by the unaided eye. A reading mirror or an ELISA reader can be used to facilitate the reading.
-
Agar Dilution Method
This method involves incorporating varying concentrations of Cefpodoxime into an agar medium, followed by the inoculation of the test organisms.
Materials:
-
Cefpodoxime powder of known potency
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Cefpodoxime Stock Solution:
-
Prepare a stock solution of Cefpodoxime at 10 times the highest desired final concentration in the agar.
-
-
Preparation of Agar Plates:
-
Prepare serial two-fold dilutions of the Cefpodoxime stock solution.
-
For each concentration, add 1 part of the Cefpodoxime dilution to 9 parts of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.[3]
-
Allow the agar to solidify completely.
-
A control plate containing no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
-
Incubation:
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method where a paper disk impregnated with a known amount of Cefpodoxime (10 µg) is placed on an agar plate inoculated with the test organism.[6]
Materials:
-
Cefpodoxime antimicrobial susceptibility test disks (10 µg).[6][7]
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Incubator (35 ± 2°C).
-
Ruler or caliper for measuring zone diameters.
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
-
Disk Application:
-
Aseptically apply a 10 µg Cefpodoxime disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided in Table 3 or the latest CLSI/EUCAST guidelines.
-
Quality Control
Standardized susceptibility test procedures require the use of laboratory controls to monitor and ensure the accuracy and precision of the assay.[6] Reference strains with known MIC values or zone diameters for Cefpodoxime, such as those listed in Table 2, should be tested in parallel with clinical isolates. Results should fall within the acceptable ranges specified by CLSI or EUCAST.
References
- 1. karger.com [karger.com]
- 2. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nih.org.pk [nih.org.pk]
- 5. Cefpodoxime proxetil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CT1612B [thermofisher.com]
Application Notes and Protocols for Cefpodoxime Proxetil in Animal Models of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is an orally administered, third-generation cephalosporin, a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime. Cefpodoxime exhibits potent bactericidal activity against a wide spectrum of Gram-positive and Gram-negative bacteria commonly implicated in respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae. Its stability against many β-lactamases makes it a valuable agent for studying antibacterial efficacy in preclinical models. These application notes provide detailed protocols for utilizing this compound in established murine and rat models of bacterial respiratory tract infections.
Data Presentation
In Vitro Activity of Cefpodoxime
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cefpodoxime against key respiratory pathogens.
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.06 | |
| Streptococcus pneumoniae (penicillin-resistant) | - | 4 | Limited inhibitory activity. |
| Haemophilus influenzae (ampicillin-sensitive, β-lactamase negative) | - | 0.12 | |
| Haemophilus influenzae (β-lactamase producing) | - | 0.25 | |
| Moraxella catarrhalis (ampicillin-sensitive) | - | 0.50 | |
| Moraxella catarrhalis (ampicillin-resistant) | - | 1 | |
| Streptococcus pyogenes | - | <0.06 | |
| Klebsiella spp. | Effectively reduced by a simulated 200 mg dose in an in-vitro model. | ||
| Escherichia coli | Effectively reduced by a simulated 100 mg dose in an in-vitro model. | ||
| Staphylococcus aureus | 4 | Effectively reduced by a simulated 400 mg dose in an in-vitro model. |
In Vivo Efficacy of this compound in a Murine Pneumonia Model
The following table presents the efficacy of this compound in reducing bacterial load in a murine model of pneumonia caused by Streptococcus pneumoniae.
| Treatment Group | Dosage (mg/kg) | Administration | Bacterial Load Reduction in Lungs (log₁₀ CFU) | Bacterial Load Reduction in Blood (log₁₀ CFU) |
| This compound | 2 | Twice daily, orally | Significant reduction | Significant reduction |
| This compound | 10 | Twice daily, orally | Significant reduction | Significant reduction |
| This compound | 50 | Twice daily, orally | Potent efficacy, maximum decrease | Significant reduction |
| Control | - | - | - | - |
Note: Data synthesized from a study comparing this compound with other antibiotics. "Significant reduction" indicates a statistically significant decrease compared to the control group.
Pharmacokinetic Parameters of Cefpodoxime in Rats
The following table summarizes the pharmacokinetic parameters of cefpodoxime in rats following a single oral administration of this compound.
| Parameter | Value | Unit |
| Dose | 20 | mg/kg |
| Cₘₐₓ | 3.24 ± 0.037 | µg/mL |
| Tₘₐₓ | 2.0 ± 0.11 | h |
| AUC₀→₂₄ | 39.77 ± 0.03 | µg·h/mL |
| t₁/₂ | 3.96 ± 0.034 | h |
| Kₐ | 0.135 ± 0.001 | h⁻¹ |
| Kₑ | 0.175 ± 0.002 | h⁻¹ |
Data from a study in Wistar rats.
Experimental Protocols
Preparation of this compound Oral Suspension for Animal Administration
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or an oil-in-water submicron emulsion for enhanced bioavailability)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Protocol:
-
Calculate the required amount of this compound powder based on the desired concentration and the total volume of suspension needed for the study.
-
If using a suspending agent like CMC, prepare the vehicle by slowly adding the CMC powder to sterile water while stirring continuously with a magnetic stirrer until a clear and viscous solution is formed.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.
-
If using a magnetic stirrer, transfer the mixture to a beaker and stir for at least 30 minutes to ensure homogeneity.
-
Store the suspension in sterile, labeled tubes at 4°C. Shake well before each use to ensure uniform distribution of the drug.
Murine Model of Streptococcus pneumoniae Pneumonia
Objective: To establish a reproducible model of acute bacterial pneumonia in mice.
Materials:
-
Streptococcus pneumoniae strain (e.g., serotype 3, ATCC 6303)
-
Todd-Hewitt broth supplemented with 0.5% yeast extract
-
Blood agar plates
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Female C57BL/6 mice (6-8 weeks old)
-
Insulin syringes with 26-30G needles
-
Surgical board and instruments for intratracheal inoculation (optional)
Protocol:
-
Inoculum Preparation: a. Culture S. pneumoniae from a frozen stock on a blood agar plate overnight at 37°C in 5% CO₂. b. Inoculate a single colony into Todd-Hewitt broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). c. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
-
Infection Procedure (Intranasal Inoculation): a. Anesthetize the mice with an intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex. b. Place the anesthetized mouse in a supine position. c. Gently instill 20-50 µL of the bacterial suspension into the nares of the mouse using a micropipette. Alternate between nares to ensure even distribution. d. Maintain the mouse in a head-up position for a few minutes to facilitate inhalation of the inoculum into the lungs.
-
Post-Infection Monitoring: a. House the infected animals in a biosafety level 2 facility. b. Monitor the mice daily for clinical signs of illness, such as ruffled fur, hunched posture, lethargy, and labored breathing. Record body weight daily.
Rat Model of Klebsiella pneumoniae Respiratory Tract Infection
Objective: To induce a lower respiratory tract infection in rats to evaluate antibacterial efficacy.
Materials:
-
Klebsiella pneumoniae strain (e.g., a clinical isolate or a reference strain like ATCC 43816)
-
Luria-Bertani (LB) broth
-
Sterile PBS
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Wistar or Sprague-Dawley rats (male or female, 8-10 weeks old)
-
Intratracheal instillation device (e.g., a small animal laryngoscope and a catheter or a specialized microsprayer)
Protocol:
-
Inoculum Preparation: a. Grow K. pneumoniae in LB broth overnight at 37°C with shaking. b. Subculture the bacteria in fresh LB broth and grow to the logarithmic phase. c. Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 2 x 10⁶ CFU in 60 µL for intratracheal instillation in rats).
-
Infection Procedure (Intratracheal Instillation): a. Anesthetize the rat. b. Place the rat in a supine position on a surgical board with the head tilted back to expose the trachea. c. Visualize the vocal cords using a small animal laryngoscope. d. Carefully insert a catheter or microsprayer past the vocal cords into the trachea. e. Instill the bacterial suspension (e.g., 60 µL) into the lungs. f. Hold the rat in a vertical position for a minute to allow for distribution of the inoculum within the lungs.
-
Post-Infection Monitoring: a. Monitor the rats for signs of respiratory distress and other clinical symptoms.
Quantification of Bacterial Load in Lung Tissue
Objective: To determine the number of viable bacteria in the lungs of infected animals following treatment.
Materials:
-
Sterile PBS
-
Tissue homogenizer (e.g., bead beater or mechanical homogenizer)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Appropriate agar plates (e.g., blood agar for S. pneumoniae, MacConkey agar for K. pneumoniae)
-
Incubator
Protocol:
-
At the designated time point post-infection, euthanize the animal by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically dissect the lungs and place them in a pre-weighed sterile tube containing 1 mL of sterile PBS.
-
Determine the weight of the lung tissue.
-
Homogenize the lung tissue thoroughly using a mechanical homogenizer or a bead beater.
-
Perform ten-fold serial dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto the appropriate agar plates.
-
Incubate the plates at 37°C (with 5% CO₂ for S. pneumoniae) for 18-24 hours.
-
Count the colonies on the plates with 30-300 colonies to determine the number of colony-forming units (CFU) per gram of lung tissue.
Visualizations
Application Note and Protocol for Liquid-Liquid Extraction of Cefpodoxime Proxetil from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime. Accurate quantification of this compound and its active form in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers high recovery and clean extracts for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed protocol for the liquid-liquid extraction of this compound from biological matrices, primarily focusing on human plasma.
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases. In the context of bioanalysis, a biological sample (aqueous phase) is mixed with an appropriate organic solvent. The target analyte, in this case, this compound, partitions into the organic phase, leaving behind interfering substances such as proteins and salts in the aqueous phase. The two phases are then separated, and the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analytical instrumentation.
Experimental Protocol
This protocol is primarily based on a validated method for the extraction of this compound from human plasma and is intended as a guideline.[1][2] Optimization may be required for other biological matrices.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Paracetamol)[1]
-
Chloroform (Analytical grade)[1]
-
Ethyl acetate (Analytical grade)[1]
-
Water (HPLC grade)
-
Drug-free human plasma (or other biological matrix)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Micropipettes and tips
-
Glass centrifuge tubes (15 mL)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike appropriate volumes of the this compound stock solution into drug-free plasma to prepare calibration curve standards and QC samples at low, medium, and high concentrations.[1]
-
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Liquid-Liquid Extraction:
-
Pipette 0.5 mL of plasma sample (standard, QC, or unknown) into a 15 mL glass centrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 3 mL of the extraction solvent. A mixture of methanol and acetonitrile (3.0:0.1, v/v) has been shown to be effective.[1] Other solvents like chloroform and ethyl acetate have been reported to yield lower recoveries.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., HPLC, LC-MS).
-
Data Presentation
The following tables summarize the quantitative data from a validated LLE-HPTLC method for the determination of this compound in human plasma.[1]
Table 1: Recovery of this compound [1]
| Analyte | Concentration (ng/mL) | Recovery (%) |
| This compound | 1000 (Low QC) | 65.72 |
| 2000 (Mid QC) | 74.46 | |
| 3000 (High QC) | 83.04 |
Table 2: Precision and Accuracy of the Method [1]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | 1000 (Low QC) | 2.68 | 19.73 | 1.15 |
| 2000 (Mid QC) | 1.78 | 6.61 | 2.50 | |
| 3000 (High QC) | 2.15 | 8.92 | 1.83 |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error
Experimental Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.
Caption: Liquid-liquid extraction workflow for this compound.
Discussion and Optimization
The choice of extraction solvent is critical for achieving high recovery and a clean extract. While a mixture of methanol and acetonitrile has been shown to be effective for plasma, other solvents and solvent combinations may be more suitable for different matrices.[1] It is recommended to perform a solvent screening study to identify the optimal extraction solvent for the specific biological matrix being analyzed. Factors to consider during optimization include:
-
Solvent Polarity: The polarity of the extraction solvent should be matched to the polarity of this compound to maximize partitioning into the organic phase.
-
Sample to Solvent Ratio: Varying the ratio of the biological sample to the extraction solvent can impact recovery.
-
pH of the Aqueous Phase: Adjusting the pH of the sample can influence the ionization state of this compound and its solubility in the organic solvent.
-
Salt Addition: The addition of salt to the aqueous phase ("salting out") can increase the partitioning of the analyte into the organic phase.
Conclusion
This application note provides a detailed and validated liquid-liquid extraction protocol for the determination of this compound in human plasma. The method is shown to have good recovery, precision, and accuracy.[1] The provided workflow and discussion on optimization can serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for this important antibiotic. While this protocol is a robust starting point, it is essential to validate the method for the specific biological matrix and analytical instrumentation being used.
References
- 1. Development of HPTLC method for determination of this compound and ambroxol hydrochloride in human plasma by liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of HPTLC method for determination of this compound and ambroxol hydrochloride in human plasma by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Assay for Cefpodoxime Proxetil
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Cefpodoxime Proxetil. The method is designed to separate and quantify this compound in the presence of its degradation products, making it suitable for stability studies of bulk drug and pharmaceutical formulations.
Introduction
This compound is a third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime.[1] Stability testing is a critical component of drug development to ensure the safety and efficacy of the final product. A stability-indicating analytical method is a quantitative procedure that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[1] The International Conference on Harmonization (ICH) guidelines mandate stress testing to elucidate the inherent stability characteristics of a drug substance.[1]
This application note details a robust, stability-indicating RP-HPLC method for this compound, developed and validated according to ICH guidelines. The method effectively separates the R and S isomers of this compound from degradation products formed under various stress conditions.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be effective for the separation:
| Parameter | Specification |
| HPLC System | Shimadzu LC 20AD binary pump, SPD 20A UV detector, or equivalent |
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[2] |
| Mobile Phase | Acetonitrile and 50 mM Ammonium Acetate (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Data Acquisition | LC Solution software or equivalent |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 50 mM solution of ammonium acetate and adjust the pH to 6.0 using orthophosphoric acid. Mix with acetonitrile in the specified ratio and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. A stock solution of this compound (1 mg/mL in methanol) is used for these studies.[2]
-
Acid Hydrolysis: Mix 20 mL of the stock solution with 20 mL of 5 M HCl and reflux at various temperatures (e.g., 40-90°C) for different time intervals.[2] Before analysis, neutralize the solution and dilute with the mobile phase.
-
Alkaline Hydrolysis: Transfer 5 mL of the stock solution to a 25 mL volumetric flask, add 2 mL of 0.1 M NaOH, and keep for 2 hours.[3] Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before injection.
-
Oxidative Degradation: Mix 20 mL of the stock solution with 20 mL of 3% H₂O₂ and reflux at various temperatures (e.g., 40-90°C) for different time intervals.[2] Dilute with the mobile phase before analysis.
-
Thermal Degradation (Dry Heat): Place the solid drug powder in an oven at 60°C for 2 hours.[3] After exposure, prepare a solution of the stressed sample in methanol and dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 12 hours.[3] Dilute the exposed solution with the mobile phase before injection.
Caption: Experimental workflow for the stability-indicating HPLC method development.
Method Validation
The developed method should be validated as per ICH guidelines for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This is demonstrated through the forced degradation studies where the main drug peak should be well-resolved from any degradation product peaks.
-
Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range. For this compound, a range of 1-80 µg/mL has been shown to be linear.[2]
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is spiked into a sample matrix. The percentage recovery is then calculated. Recoveries in the range of 99.30–100.88% are considered acceptable.[2]
-
Precision: The precision of the method is evaluated by performing replicate injections of the same sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Multiple injections on the same day.
-
Intermediate Precision (Inter-day precision): Injections on different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is determined by making small, deliberate variations in the method parameters (e.g., flow rate, mobile phase composition, pH) and observing the effect on the results.
Data Presentation
Summary of Forced Degradation Studies
The results of the forced degradation studies can be summarized as follows:
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acidic | 5 M HCl | Varies | Significant | Multiple |
| Alkaline | 0.1 M NaOH | 2 hours | Significant | Multiple |
| Oxidative | 3% H₂O₂ | Varies | Significant | Multiple |
| Thermal (Dry Heat) | 60°C | 2 hours | Moderate | Few |
| Photolytic | UV light (254 nm) | 12 hours | Moderate | Few |
Method Validation Parameters
The following table summarizes the typical validation parameters for this method:
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 80[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 99.30 - 100.88[2] |
| Precision (% RSD) | < 2.0 |
| LOD (µg/mL) | 0.17[2] |
| LOQ (µg/mL) | 0.5[2] |
Degradation Pathway
Under stress conditions, this compound can undergo hydrolysis of its ester and amide functionalities, as well as other reactions. The major degradation pathways are initiated by nucleophilic attack on the β-lactam ring and hydrolysis of the ester side chain.
Caption: Potential degradation pathways of this compound under stress.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method successfully separates the parent drug from its degradation products formed under various stress conditions, as recommended by ICH guidelines. This validated method is suitable for routine quality control and stability studies of this compound.
References
Application Notes and Protocols for Cefpodoxime Proxetil in Skin and Soft Tissue Infection (SSTI) Research
Introduction
Mechanism of Action
Cefpodoxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] The active metabolite, cefpodoxime, binds to essential penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] These proteins are enzymes responsible for the final stages of cross-linking peptidoglycan, a critical polymer that provides structural integrity to the cell wall.[1][4] By inhibiting the activity of these PBPs, cefpodoxime disrupts peptidoglycan synthesis, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][5] Cefpodoxime is noted for its stability in the presence of many beta-lactamase enzymes, which are a common mechanism of resistance for many bacteria.[3]
Data Presentation
Pharmacokinetic Parameters
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | Reference |
| Mean Cmax (plasma) | 1.4 mcg/mL | 2.3 mcg/mL | 3.9 mcg/mL | [2] |
| Tmax (plasma) | ~2 to 3 hours | ~2 to 3 hours | ~2 to 3 hours | [2] |
| T1/2 (plasma) | 2.09 to 2.84 hours | 2.09 to 2.84 hours | 2.09 to 2.84 hours | [2] |
| Mean Cmax (skin blister fluid, steady state) | N/A | 1.6 mcg/mL | 2.8 mcg/mL | [2] |
| Protein Binding (serum) | 22% to 33% | 22% to 33% | 22% to 33% | [2] |
Clinical Efficacy in Skin & Soft Tissue Infections
Clinical trials have demonstrated the efficacy of Cefpodoxime Proxetil in treating SSTIs. The therapeutic dose for skin infections has been noted to be higher than for other indications.[2]
| Study Cohort | Dosage | Duration | Clinical Cure Rate | Pathogen Eradication Rate | Reference |
| Mild to Moderate SSTI | 200mg twice daily | 7 to 14 days | 93.0% (132/142) | 97.6% (161/165) | [7][8] |
| Severe SSTI | 400mg twice daily | 7 to 14 days | 75.9% (22/29) | 100% (38/38) | [7][8] |
In Vitro Susceptibility Data (MIC)
Cefpodoxime shows potent in vitro activity against common causative pathogens of SSTIs. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's efficacy.
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | N/A | 4.0 | [9] |
| Streptococcus pyogenes (Group A) | ≤ 0.015 | ≤ 0.015 | [10] |
| Streptococcus (Group B, G) | ≤ 0.015 | ≤ 0.015 | [10] |
| Streptococcus pneumoniae (Penicillin-Sensitive) | N/A | 0.06 | [11] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing via Agar Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of Cefpodoxime against bacterial isolates.[1][3] The agar dilution technique is a reference method for this purpose.[5][8]
Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a target bacterium.
Materials:
-
Cefpodoxime analytical powder
-
Appropriate solvent (as per manufacturer's instructions)
-
Mueller-Hinton Agar (MHA)[8]
-
Sterile saline (0.9%) or sterile broth (e.g., Tryptic Soy Broth)
-
Sterile petri dishes, tubes, and pipettes
-
Bacterial isolates (e.g., S. aureus, S. pyogenes)
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C)
Methodology:
-
Antimicrobial Stock Solution Preparation:
-
Accurately weigh the cefpodoxime powder and dissolve it in a small amount of the recommended solvent.
-
Dilute to a final stock concentration (e.g., 1,280 µg/mL) with sterile distilled water.[7] This creates a 10x concentrated stock of the highest desired test concentration.
-
Perform a two-fold serial dilution of the stock solution in sterile water to create a range of concentrations (e.g., 1280, 640, 320... µg/mL).[7]
-
-
Agar Plate Preparation:
-
Prepare MHA according to the manufacturer's instructions and sterilize. Cool and maintain in a water bath at 48-50°C.[8]
-
Label sterile petri dishes for each cefpodoxime concentration and include a growth control plate (no antibiotic).
-
Add 2 mL of each cefpodoxime serial dilution to 18 mL of molten MHA, mix thoroughly without creating bubbles, and pour into the corresponding labeled plate.[7] This creates a 1:10 dilution, resulting in the final test concentrations (e.g., 128, 64, 32... µg/mL).
-
Allow plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[8]
-
Further dilute this suspension 1:10 to achieve the final inoculum density of approximately 1 × 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the prepared agar plates. The replicator pins should deliver approximately 1-2 µL per spot, resulting in a final spot inoculum of 10⁴ CFU.[7]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.[12]
-
-
Result Interpretation:
-
Examine the control plate to ensure robust growth.
-
For the test plates, the MIC is the lowest concentration of cefpodoxime that completely inhibits visible growth of the organism at the inoculation spot.[8]
-
Protocol 2: In Vivo Murine Subcutaneous Abscess Model
This protocol describes a mouse model of SSTI to evaluate the in vivo efficacy of orally administered this compound. Murine models are frequently used to study S. aureus skin infections.[13][14][15]
Objective: To assess the ability of oral this compound to reduce bacterial load and lesion size in a staphylococcal skin abscess.
Materials:
-
6- to 8-week-old immunocompetent mice (e.g., BALB/c or CD-1)[15][16]
-
Staphylococcus aureus strain (e.g., USA300)
-
This compound oral suspension
-
Vehicle control (for oral gavage)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Electric trimmer and chemical depilatory cream
-
Insulin syringes with 27-30G needles
-
Oral gavage needles
-
Calipers
-
Tissue homogenizer
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Acclimation and Preparation:
-
Inoculum Preparation:
-
Infection:
-
Anesthetize the prepared mice.
-
Inject the bacterial inoculum (50-100 µL) subcutaneously into the shaved flank.[13]
-
-
Treatment:
-
Divide mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Begin treatment at a clinically relevant time point (e.g., 2-4 hours post-infection).
-
Administer the this compound suspension or vehicle control via oral gavage. Dosing is typically twice daily (e.g., every 12 hours) for a period of 3-5 days.
-
-
Monitoring and Endpoints:
-
Monitor animals daily for health status and weight.
-
Measure the size of the resulting abscess/lesion daily using calipers (length x width).[16]
-
At the end of the study period (e.g., Day 3 or 5), humanely euthanize the mice.
-
Aseptically excise the entire lesion and a margin of surrounding tissue.
-
-
Quantification of Bacterial Load:
-
Weigh the excised tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA to determine the number of CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the mean lesion sizes and CFU/gram of tissue between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflows
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dbt.univr.it [dbt.univr.it]
- 7. m.youtube.com [m.youtube.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse Model of Staphylococcus aureus Skin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Using host-mimicking conditions and a murine cutaneous abscess model to identify synergistic antibiotic combinations effective against Pseudomonas aeruginosa [frontiersin.org]
- 17. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Abscess Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
Analytical method for Cefpodoxime Proxetil and its impurities in bulk drug
An Application Note on the Stability-Indicating HPLC Method for the Analysis of Cefpodoxime Proxetil and Its Impurities in Bulk Drug
Introduction
This compound is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime.[1] Given its widespread use in treating bacterial infections, ensuring the quality, purity, and stability of the bulk drug is of paramount importance.[2] The manufacturing process and storage conditions can lead to the formation of various impurities, which may affect the drug's efficacy and safety. Therefore, a robust, stability-indicating analytical method is crucial for the quantitative determination of this compound and the separation and control of its process-related and degradation impurities.
This application note details a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound in bulk drug substance, in accordance with the International Conference on Harmonization (ICH) guidelines.[3][4] The method is designed to be specific, accurate, precise, and capable of separating the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions.[5]
Analytical Method Protocol
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound and its impurities.
1. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., LC Solution).[5]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric glassware
2. Chemicals and Reagents
-
This compound Reference Standard (USP/EP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Purified water (HPLC grade)
3. Experimental Protocols
3.1. Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex ODS, Hypersil C18), 250 mm x 4.6 mm, 5 µm[3][6] |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Methanol (35:65 v/v)[3][5] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 252 nm[3][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30 °C[7] |
| Run Time | As required to elute all impurities and the main peak. |
3.2. Preparation of Solutions
-
Phosphate Buffer (pH 4.0): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in purified water to make a desired molarity (e.g., 0.05 M). Adjust the pH to 4.0 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 4.0) and Methanol in the ratio of 35:65 (v/v). Degas the mixture by sonication for 10-15 minutes before use.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume to the mark with methanol.[5]
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[5]
-
Sample Solution (Bulk Drug): Accurately weigh about 25 mg of the this compound bulk drug sample, transfer it to a 25 mL volumetric flask, and prepare a solution of 1000 µg/mL using methanol as described for the standard stock solution. Further dilute this solution with the mobile phase to obtain a final concentration of 100 µg/mL.[5]
3.3. Forced Degradation Studies To establish the stability-indicating nature of the method, the bulk drug is subjected to stress conditions as per ICH guidelines.[5]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature.[5]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[5]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C for 2 hours).[8]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for a specified duration.[8]
After degradation, samples are diluted appropriately and analyzed to check for the resolution between the parent drug and any degradation products.
Data Presentation and Validation
The method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
System Suitability System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 1.5 for the this compound R-epimer[7] |
| Theoretical Plates | Not less than 19,000 for the this compound R-epimer[7] |
| Resolution | Not less than 2.5 between the S-epimer and R-epimer of this compound[7][9] |
| % RSD of Peak Areas | Not more than 2.0% for replicate injections |
Method Validation Summary
| Validation Parameter | Results |
| Linearity Range | 5 - 100 µg/mL[3][5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 53 ng/mL[3][5] |
| Limit of Quantitation (LOQ) | 160 ng/mL[3][5] |
Impurity Profile The method effectively separates known impurities from the this compound peak. A study using LC-MS has characterized up to 15 impurities, including known and new ones.[10][11]
| Impurity | Typical Relative Retention Time (RRT) |
| This compound S-epimer | ~0.90[7] |
| This compound R-epimer | 1.00 |
| Impurity at RRT 0.86 | ~0.86[7] |
| Impurity at RRT 1.27 | ~1.27[7] |
| Impurity at RRT 1.39 | ~1.39[7] |
Forced Degradation Results The study demonstrated significant degradation of this compound under acidic and alkaline conditions, with lesser degradation under oxidative, thermal, and photolytic stress.[4] The degradation product peaks were well-resolved from the main drug peaks, confirming the stability-indicating nature of the method.[3][5]
Visualizations
References
- 1. This compound | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. saliuspharma.com [saliuspharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stability Indicating Method Development Degradation Studies and Validation of this compound by RP-HPLC Method - IJPRS [ijprs.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
- 10. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cefpodoxime Proxetil Solubility for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Cefpodoxime Proxetil and facing challenges with its aqueous solubility for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low permeability.[1][2][3] Its solubility is also pH-dependent, exhibiting higher solubility in acidic conditions.[4][5][6] The poor water solubility can lead to challenges in achieving the desired concentrations for in-vitro assays, potentially impacting the accuracy and reproducibility of experimental results.[7][8]
Q2: What is the approximate aqueous solubility of this compound?
A2: The aqueous solubility of this compound is quite low. Studies have reported its solubility in distilled water to be approximately 266.67 ± 2.90 μg/mL and in a pH 3 buffer solution to be around 305.066 ± 2.82 μg/mL.[7] Another study determined the solubility of the pure drug to be 0.241 ± 0.002 mg/mL.[9]
Q3: Can I use organic solvents to prepare a stock solution?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common practice. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[10][11] A stock solution can be prepared in one of these solvents and then diluted into your aqueous assay medium. However, it is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Q4: What are the common methods to improve the aqueous solubility of this compound for in-vitro studies?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier like PVP K30 or Soluplus can significantly improve the dissolution rate.[8][12]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[3][13][14]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its solubility.[15][16][17]
-
pH Adjustment: Since this compound is more soluble in acidic conditions, adjusting the pH of the solvent to a lower value can improve its solubility.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer after dilution from an organic stock solution. | The drug has exceeded its solubility limit in the final aqueous medium. | - Increase the proportion of the organic solvent in the final solution, ensuring it remains non-toxic to your experimental system.- Prepare a fresh, lower concentration stock solution.- Consider using a solubility-enhancing formulation for the drug (e.g., a solid dispersion or cyclodextrin complex). |
| Inconsistent or non-reproducible results in bioassays. | Incomplete dissolution or precipitation of the drug during the experiment. | - Visually inspect your solutions for any signs of precipitation before and during the assay.- Use a solubility-enhanced form of this compound.- Ensure thorough mixing and vortexing when preparing solutions. |
| Formation of a gel-like substance, particularly in acidic media. | This compound can exhibit gelation behavior in acidic environments.[7][8] | - Prepare solutions at a slightly higher pH if your assay allows.- Use solubility enhancers like cyclodextrins to prevent gel formation. |
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in this compound solubility using different techniques as reported in the literature.
| Enhancement Technique | Carrier/Method | Solubility/Dissolution Improvement | Reference |
| Solid Dispersion | Soluplus and PVP K30 (1:1:1 ratio) | ~28-fold increase in solubility at pH 1.2 | [1][2] |
| Solid Dispersion | PVP K30 (1:4 ratio) | Significantly greater dissolution rate compared to the pure drug. | [12] |
| Solid Dispersion | Soluplus (1:10 ratio) | Dissolution rate increased to 91.04% from 46.3% for the pure drug. | [8][18] |
| Nanosuspension | Solvent-antisolvent precipitation | 2-fold increase in dissolution rate compared to the pure drug. | [14] |
| Cyclodextrin Complexation | HP-β-CD and M-β-CD | 3 to 5-fold increase in solubility. | [9][16] |
| Co-grinding | Croscarmellose Sodium (CCS) (1:4 ratio) | Significantly greater dissolution rate compared to the pure drug. | [12] |
Experimental Protocols
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a generalized procedure based on methodologies described in the literature.[8][19]
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., Soluplus or PVP K30) in a desired ratio (e.g., 1:10). Dissolve both components in a suitable organic solvent, such as methanol.
-
Solvent Evaporation: The solvent is then evaporated under reduced pressure using a rotary evaporator. This can also be achieved by heating the solution in a controlled environment.
-
Drying and Pulverization: The resulting solid film is further dried to remove any residual solvent. The dried mass is then pulverized and passed through a sieve to obtain a fine powder of the solid dispersion.
-
Characterization: The prepared solid dispersion should be characterized for its dissolution properties in the desired aqueous medium for the in-vitro assay.
Workflow for Preparing a this compound Stock Solution for In-Vitro Assays
Caption: Workflow for preparing a this compound solution for in-vitro assays.
Decision Tree for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Journal of Research in Pharmacy » Submission » Improve the solubility of this compound by amorphous solid dispersion technique [dergipark.org.tr]
- 3. rjptonline.org [rjptonline.org]
- 4. Impact of different organic acids on solubility enhancement of cefpodxime proxetil immediate release tablet and its stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Spray dried nanospheres for inclusion complexes of this compound with β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin: improved dissolution and enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. an-investigation-into-the-solubility-and-solution-thermodynamics-of-cefpodoxime-proxetil-in-different-solvents-that-vary-with-temperature - Ask this paper | Bohrium [bohrium.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Physicochemical and pharmacokinetic characterization of a spray-dried this compound nanosuspension. | Semantic Scholar [semanticscholar.org]
- 14. abap.co.in [abap.co.in]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. tandfonline.com [tandfonline.com]
- 17. SOLUBILITY IMPROVEMENT OF this compound BY INCLUSION IN 2-HYDROXYPROPYL | Semantic Scholar [semanticscholar.org]
- 18. [PDF] Formulation and Evaluation of this compound Solid Dispersion : An Approach for Dissolution Enhancement of Cephalosporin Corresponding | Semantic Scholar [semanticscholar.org]
- 19. sphinxsai.com [sphinxsai.com]
Forced degradation and stability studies of Cefpodoxime Proxetil under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation and stability studies of Cefpodoxime Proxetil under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and to develop stability-indicating analytical methods.[1][2]
Q2: Why is a stability-indicating method crucial for this compound analysis?
A2: A stability-indicating method is essential as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This is a regulatory requirement to ensure the safety and efficacy of the drug product over its shelf life.
Q3: What are the common analytical techniques used for analyzing this compound and its degradation products?
A3: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method has been shown to effectively separate this compound from its degradation products.
Q4: How does the pH affect the stability of this compound?
A4: this compound is susceptible to hydrolysis, and its stability is pH-dependent. It shows significant degradation in both acidic and alkaline conditions, with the degradation being more rapid in alkaline media.[2][4] The drug is reported to be most stable around pH 5.[4]
Q5: What are the major degradation pathways for this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of the ester linkage, which releases the active drug, Cefpodoxime acid.[5][6] The β-lactam ring, characteristic of cephalosporins, is also susceptible to degradation, particularly under alkaline conditions.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Step: Optimize the mobile phase. Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) and the aqueous buffer. Adjusting the pH of the buffer can also significantly impact the retention and resolution of ionizable compounds like this compound and its acidic or basic degradants.[7]
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Inadequate flow rate.
Issue 2: Inconsistent or non-reproducible degradation results.
-
Possible Cause 1: Variation in stress conditions.
-
Troubleshooting Step: Ensure that the stress conditions (temperature, concentration of stressing agent, duration of exposure) are precisely controlled and consistently applied across all experiments. Use calibrated equipment (ovens, water baths, pH meters).[2]
-
-
Possible Cause 2: Instability of the sample solution.
-
Troubleshooting Step: Analyze the samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration or freezing). Perform a solution stability study to determine how long the sample can be stored without significant changes in its profile.[7]
-
-
Possible Cause 3: Incomplete neutralization after acidic or alkaline stress.
-
Troubleshooting Step: Ensure that the pH of the sample is adjusted to a neutral or near-neutral range before injection into the HPLC system. This prevents on-column degradation and improves peak shape.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank injection (mobile phase only) to check for any system peaks or contamination.
-
-
Possible Cause 2: Interaction with excipients (in formulated products).
-
Troubleshooting Step: If analyzing a pharmaceutical formulation, some peaks may be from excipients. Analyze a placebo sample (containing all excipients but no active drug) to identify these peaks.
-
-
Possible Cause 3: Secondary degradation of primary degradation products.
-
Troubleshooting Step: This is possible under harsh stress conditions. Analyze samples at different time points to understand the degradation pathway and the formation and disappearance of intermediates.
-
Experimental Protocols
1. Acid Degradation
-
Objective: To assess the stability of this compound in acidic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[2]
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of a strong acid (e.g., 5 M HCl).[2]
-
Reflux the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 90 minutes).[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of a strong base (e.g., 5 M NaOH).
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
2. Alkaline Degradation
-
Objective: To evaluate the stability of this compound in basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[2]
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of a strong base (e.g., 0.1 M NaOH).[2]
-
Keep the mixture at room temperature or a slightly elevated temperature for a specific duration. Note that degradation in alkaline conditions is often rapid.
-
Neutralize the solution with an appropriate amount of a strong acid (e.g., 0.1 M HCl).
-
Dilute the sample to the desired concentration with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[2]
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).[2]
-
Reflux the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 90 minutes).[2]
-
Cool the solution to room temperature.
-
Dilute the sample to the final concentration with the mobile phase and inject it into the HPLC system.
-
4. Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of this compound.
-
Methodology for Dry Heat:
-
Place a known amount of solid this compound powder in an oven.
-
Maintain the temperature at a specific level (e.g., 80°C) for a set duration (e.g., 24 hours).[2]
-
After the specified time, cool the sample to room temperature.
-
Dissolve a known weight of the heat-treated sample in a suitable solvent (e.g., methanol), dilute to the desired concentration, and analyze by HPLC.
-
-
Methodology for Wet Heat (Hydrolysis):
-
Dissolve this compound in water or a buffer solution.
-
Reflux the solution at a specific temperature (e.g., 80°C) for a defined period (e.g., 90 minutes).[2]
-
Cool the solution and dilute it with the mobile phase for analysis.
-
5. Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Methodology:
-
Expose a solution of this compound (in a transparent container) to a light source providing both UV and visible light. A photostability chamber is typically used.[2]
-
The exposure should be for a specified duration or until a certain light energy exposure is reached (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light, as per ICH guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After the exposure period, dilute the samples and the control to a suitable concentration and analyze by HPLC.
-
Data Presentation
Table 1: Summary of Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 5 M HCl | 90 min | 80°C | Significant Degradation |
| Alkaline Hydrolysis | 0.01 M NaOH | - | Room Temp | Complete Degradation |
| Oxidative | 3% H₂O₂ | 90 min | 80°C | Significant Degradation |
| Dry Heat | - | 24 hours | 80°C | Degradation Observed |
| Wet Heat | Water | 90 min | 80°C | Degradation Observed |
| Photolytic | UV & Visible Light | 24 hours | - | Degradation Observed |
Note: The exact percentage of degradation can vary based on the specific experimental conditions and the analytical method used. The information in this table is a qualitative summary based on published literature.[2]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of this compound under stress conditions.
References
- 1. scispace.com [scispace.com]
- 2. akjournals.com [akjournals.com]
- 3. Stability Indicating Method Development Degradation Studies and Validation of this compound by RP-HPLC Method - IJPRS [ijprs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. akjournals.com [akjournals.com]
Troubleshooting Poor Peak Resolution in Cefpodoxime Proxetil HPLC Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Cefpodoxime Proxetil, specifically focusing on poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in HPLC?
Poor peak resolution in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Issues with peak resolution often manifest as peak tailing, fronting, splitting, or broad peaks. Common causes include:
-
Column-Related Issues:
-
Mobile Phase Issues:
-
System and Method Parameters:
Q2: What is an ideal HPLC method for this compound analysis?
Several validated HPLC methods for this compound have been reported. A common approach involves reversed-phase chromatography. Below is a summary of a typical method:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 50 mM ammonium acetate or a phosphate buffer) |
| pH | Typically around 4.0 to 6.8[13][14] |
| Ratio | Varies, a common starting point is a 45:55 or 65:35 (v/v) ratio of acetonitrile to buffer[13][14] |
| Flow Rate | 1.0 to 1.5 mL/min[13][15] |
| Detection | UV at 235 nm or 254 nm[13][16] |
| Temperature | Ambient or controlled (e.g., 30°C)[15] |
Note: Method optimization is crucial for achieving the best resolution for this compound and its related substances or degradation products.
Troubleshooting Guides
This section provides detailed troubleshooting for specific peak shape problems.
Problem 1: Peak Tailing
Q: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Basic compounds like this compound can interact with acidic silanol groups on the silica-based column packing, causing tailing.[7][17] Lowering the mobile phase pH (e.g., to pH 3-4) can suppress silanol ionization.[10] Using an end-capped column or a column with a polar-embedded phase can also minimize these interactions.[7] |
| Column Overload | Injecting too much sample can lead to peak tailing.[10] Reduce the sample concentration or injection volume.[10] |
| Column Contamination/Void | Contaminants on the column frit or a void at the column inlet can distort peak shape.[17] Backflush the column or replace the inlet frit. If a void is suspected, the column may need to be replaced.[2] |
| Inadequate Buffering | Insufficient buffer capacity can lead to pH shifts within the column, causing tailing.[8] Ensure the buffer concentration is adequate (typically 10-25 mM for LC-UV).[10] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7] Use tubing with a smaller internal diameter (e.g., 0.005") and minimize its length.[7] |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Problem 2: Peak Fronting
Q: Why is my this compound peak fronting?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can significantly impact quantification.
Potential Causes and Solutions:
| Cause | Solution |
| Column Overload | Both mass and volume overload can cause peak fronting.[5][12] Dilute the sample or reduce the injection volume.[12] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[5][12] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse | A sudden physical change in the column bed, often due to aggressive mobile phase conditions (e.g., high pH or temperature), can cause peak fronting.[18][19] This is often irreversible, and the column will need to be replaced. Ensure operating conditions are within the column's recommended limits. |
| Low Temperature | In some cases, running the analysis at a temperature that is too low can contribute to peak fronting. Try increasing the column temperature. |
Logical Relationship for Peak Fronting Causes
Caption: Common causes leading to peak fronting in HPLC.
Problem 3: Split Peaks
Q: My this compound peak is split into two. What should I do?
Split peaks can arise from physical problems in the HPLC system or from chemical issues related to the sample or mobile phase.
Potential Causes and Solutions:
| Cause | Solution |
| Blocked Column Frit | A partially blocked inlet frit can disrupt the sample flow path, causing peak splitting.[3] Reverse and flush the column. If the problem persists, replace the frit or the column. |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[2][3] The column will likely need to be replaced. |
| Co-eluting Impurity | The split peak may actually be two different components eluting very close together, such as an impurity or a degradation product.[3] Try adjusting the mobile phase composition (e.g., organic solvent ratio) or the pH to improve separation.[11] A shallower gradient can also help resolve closely eluting peaks.[11] |
| Sample Solvent Effect | Injecting the sample in a solvent that is too strong can cause peak splitting, especially for early eluting peaks. Dissolve the sample in the mobile phase. |
Problem 4: Broad Peaks
Q: All the peaks in my chromatogram, including this compound, are broad. What is the cause?
Broad peaks can be a sign of several issues, often related to the overall efficiency of the chromatographic system.
Potential Causes and Solutions:
| Cause | Solution |
| High Extra-Column Volume | As with peak tailing, excessive dead volume in the system is a common cause of broad peaks. Minimize tubing length and use a smaller internal diameter. |
| Column Contamination | Strongly retained compounds from previous injections can accumulate on the column and interfere with the separation, leading to broader peaks.[2] Implement a robust column washing procedure after each run. |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, a flow rate that is too low can lead to band broadening due to diffusion.[11] Optimize the flow rate for your column dimensions and particle size. |
| Detector Issues | A large detector cell volume or an incorrect data acquisition rate can result in broader peaks.[4] Ensure the detector settings are appropriate for the peak widths you expect. Aim for at least 20-30 data points across each peak.[4] |
| Column Deterioration | Over time, the performance of an HPLC column will degrade, leading to broader peaks and a loss of resolution. Replace the column. |
Problem 5: Ghost Peaks
Q: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample.
Potential Causes and Solutions:
| Cause | Solution |
| Mobile Phase Contamination | Impurities in the solvents or buffer salts are a common source of ghost peaks, especially in gradient elution.[9][20] Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase can also help.[21] |
| System Contamination | Carryover from a previous injection is a frequent cause.[22] Implement a thorough needle wash and injector cleaning protocol. Contaminants can also leach from system components like tubing or seals. |
| Sample Degradation | The analyte may be degrading in the autosampler vial.[22] Use an autosampler with a cooling function if this compound is found to be unstable under the storage conditions. |
| Impurity in Sample Preparation | Contaminants can be introduced during sample preparation, for example, from filters or vials.[22] Run a blank injection of just the sample solvent to help identify the source. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a synthesized example based on published methods for the analysis of this compound and its degradation products.[13][14][23]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[13]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration (e.g., 100 µg/mL).[14]
-
Sample Solution: For tablets, weigh and finely powder a number of tablets. Disperse an amount of powder equivalent to a single dose in methanol, sonicate, and dilute to the final concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[24]
-
Protocol 2: Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed.[25]
-
Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat. Neutralize before injection.[25]
-
Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature. Neutralize before injection.[25]
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.[15]
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 60°C).[25]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[25]
The goal is to achieve partial degradation of the drug (typically 5-20%) and demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.[23] A resolution factor of greater than 1.7 or 2.0 is often considered acceptable.[13][23]
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. mastelf.com [mastelf.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. akjournals.com [akjournals.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound and Dicloxacillin Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Ghost peaks with same intensity in every injection - Chromatography Forum [chromforum.org]
- 21. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 22. hplc.eu [hplc.eu]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. lupinepublishers.com [lupinepublishers.com]
Optimization of mobile phase composition for Cefpodoxime Proxetil isomers separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the chromatographic separation of Cefpodoxime Proxetil (CP) diastereomers (R- and S-isomers).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomer separation important?
A1: this compound is an oral, third-generation cephalosporin antibiotic. It is a prodrug that exists as a racemic mixture of two diastereomers (R- and S-isomers).[1][2] These isomers can exhibit different physicochemical and biological properties, including varied susceptibility to enzymatic metabolism.[1][2] The S-isomer has been noted to have higher resistance to enzyme metabolism, potentially offering bioavailability advantages.[2] Therefore, accurate separation and quantification of each isomer are critical for quality control, formulation development, and pharmacokinetic studies.
Q2: What is a typical starting point for mobile phase composition in RP-HPLC?
A2: A common starting point for reversed-phase high-performance liquid chromatography (RP-HPLC) is a combination of an acidic aqueous buffer and an organic modifier. A frequently cited mobile phase consists of a phosphate buffer (pH 4.0) and methanol, often in a ratio around 35:65 (v/v).[3][4] Another common combination is an ammonium acetate buffer (pH 5.0-6.0) with acetonitrile.[5][6]
Q3: Which organic modifier is better for this separation: acetonitrile or methanol?
A3: Both acetonitrile and methanol are effective organic modifiers for separating this compound isomers. The choice depends on the specific column and analytical requirements. Methanol has been successfully used in a 65:35 ratio with a pH 4.0 phosphate buffer.[4] Acetonitrile has been used in a 38:62 ratio with a pH 5.0 ammonium acetate buffer and also in a 45:55 ratio with a pH 6.0 ammonium acetate buffer.[5][6] The selection can influence selectivity and run time, requiring empirical evaluation for optimal results.
Q4: What is the typical detection wavelength for this compound isomers?
A4: The detection wavelength is typically set between 235 nm and 254 nm. Specific examples from validated methods include 235 nm, 252 nm, and 254 nm.[3][5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
Issue 1: Poor Resolution Between R- and S-Isomers (Resolution < 1.5)
-
Potential Cause 1: Suboptimal Mobile Phase pH.
-
Solution: The pH of the aqueous buffer is a critical parameter.[8] Adjusting the pH can alter the ionization state of the isomers and improve separation. For phosphate buffers, a pH of 4.0 has been shown to be effective.[3][4] For ammonium acetate buffers, a range of 5.0 to 6.0 is a good starting point.[5][6] Systematically adjust the pH in small increments (e.g., ±0.2 units) to find the optimal separation.
-
-
Potential Cause 2: Incorrect Organic Modifier Ratio.
-
Solution: The percentage of the organic modifier (methanol or acetonitrile) directly impacts retention and resolution.[8] If resolution is poor, decrease the percentage of the organic modifier in the mobile phase. This will increase retention times and may enhance the separation between the closely eluting isomers. For example, if using a Methanol:Buffer ratio of 65:35, try adjusting to 60:40.
-
-
Potential Cause 3: Inappropriate Organic Modifier.
-
Solution: The selectivity between acetonitrile and methanol can differ. If optimizing the ratio does not yield sufficient resolution, switch the organic modifier. For instance, if you are struggling with a methanol-based mobile phase, develop a method using acetonitrile.
-
Issue 2: Peak Tailing or Asymmetrical Peaks (Tailing Factor > 1.5)
-
Potential Cause 1: Secondary Interactions with Column Silanols.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. Operating at a low pH (e.g., 3.0-4.0) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing. Using a high-purity, end-capped C18 column is also recommended.
-
-
Potential Cause 2: Column Overload.
-
Solution: Reduce the concentration of the sample or decrease the injection volume. High concentrations of the analyte can saturate the stationary phase, leading to asymmetrical peaks.
-
Issue 3: Variable or Drifting Retention Times
-
Potential Cause 1: Inadequate Column Equilibration.
-
Solution: Before starting a sequence, ensure the column is thoroughly equilibrated with the mobile phase. Flush the column for at least 15-20 column volumes. If using a gradient, ensure the column is properly re-equilibrated between injections.
-
-
Potential Cause 2: Mobile Phase Instability.
-
Solution: Prepare fresh mobile phase daily. Buffers, especially at neutral pH, can support microbial growth. If using a mixture of solvents, ensure they are well-mixed and degassed to prevent bubble formation in the pump.
-
-
Potential Cause 3: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature (e.g., 30°C).[6] Temperature fluctuations can significantly affect retention times.
-
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method with Methanol
This method is based on a validated stability-indicating HPLC method.[3][4]
-
Chromatographic System: HPLC with UV Detector.
-
Column: Phenomenex ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
Prepare a phosphate buffer by dissolving 5.04 g of disodium hydrogen phosphate and 3.01 g of potassium dihydrogen phosphate in 1000 mL of triple distilled water. Adjust the pH to 4.0 using orthophosphoric acid.[4]
-
Mix the phosphate buffer and HPLC-grade methanol in a ratio of 35:65 (v/v) .[4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 252 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Expected Outcome: A resolution factor greater than 2 between the R and S isomers.[3][4]
Protocol 2: Isocratic RP-HPLC Method with Acetonitrile
This method is based on a validated isomer-specific LC method.[6]
-
Chromatographic System: HPLC or UPLC with UV Detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 5.0 with acetic acid.
-
Mix the ammonium acetate buffer and HPLC-grade acetonitrile in a ratio of 62:38 (v/v) .[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Summary of Mobile Phase Compositions and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Aqueous Phase | Phosphate Buffer | 20 mM Potassium Dihydrogen Phosphate | 50 mM Ammonium Acetate |
| pH | 4.0 | 3.2 | 6.0 |
| Organic Modifier | Methanol | Methanol & Acetonitrile | Acetonitrile |
| Composition (Aq:Org) | 35:65 | 60:(30:10) | 55:45 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection λ | 252 nm | 235 nm | 254 nm |
| Reference | [3][4] | [7] | [5] |
Table 2: Influence of Mobile Phase Variables on Separation
| Variable Adjusted | Effect on Chromatogram | Recommended Action for Better Resolution |
| Increase % Organic | Decreases retention times, may decrease resolution. | Decrease % organic to increase retention and improve separation. |
| Decrease % Organic | Increases retention times, may improve resolution. | Optimal for enhancing separation of closely eluting peaks. |
| Increase pH | Alters ionization state, can change elution order and selectivity. | Systematically test pH values (e.g., 3.5, 4.0, 4.5) to find the optimum. |
| Decrease pH | Alters ionization state, can change elution order and selectivity. | Can be critical for achieving baseline separation.[3][4] |
| Change Buffer Salt | Can affect peak shape and selectivity. | If tailing occurs, try a different buffer (e.g., acetate vs. phosphate). |
Visualizations
References
- 1. Investigation on physicochemical and biological differences of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. akjournals.com [akjournals.com]
- 6. Development and validation of isomer specific RP-HPLC method for quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kuey.net [kuey.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Overcoming excipient interference in Cefpodoxime Proxetil tablet analysis
Welcome to the technical support center for the analysis of Cefpodoxime Proxetil tablets. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating excipient interference.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound tablets.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for the this compound peak. What could be the cause and how can I fix it?
Answer: Poor peak shape in HPLC can be attributed to several factors, often related to interactions between the analyte, excipients, and the chromatographic system.
-
Possible Cause 1: Co-elution with Excipients: Some common excipients or their impurities may have a similar retention time to this compound under your current method conditions.
-
Solution: Modify the mobile phase composition. Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the elution profile of both the drug and interfering excipients. A gradient elution may also be necessary to resolve closely eluting peaks.[1][2]
-
-
Possible Cause 2: Secondary Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogen atoms in this compound, leading to peak tailing. Some excipients can exacerbate this effect.
-
Possible Cause 3: Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
Question: My results for drug content are inconsistent and show poor reproducibility. How can I troubleshoot this?
Answer: Inconsistent results are often due to incomplete extraction of this compound from the tablet matrix, which can be hindered by certain excipients.
-
Possible Cause 1: Inadequate Sample Preparation: Polymers like Hydroxypropyl Methylcellulose (HPMC) or microcrystalline cellulose can form a viscous gel-like layer upon dissolution, trapping the active pharmaceutical ingredient (API).[8]
-
Solution: Optimize your sample preparation procedure. Increase the sonication time to ensure complete disintegration and dissolution of the tablet powder.[1][6] Using a mixture of organic solvent (like methanol or acetonitrile) and water or buffer for extraction can improve the solubility of both the drug and some excipients, leading to better extraction efficiency.[1][2]
-
-
Possible Cause 2: Drug Adsorption onto Excipients: Insoluble excipients like magnesium stearate or talc can sometimes adsorb the API, leading to lower recovery.
-
Solution: Ensure thorough vortexing and centrifugation of the sample solution. Filtering the sample through a 0.45 µm syringe filter before injection is crucial to remove undissolved particulate matter that could interfere with the analysis.[6]
-
Frequently Asked Questions (FAQs)
General
Question: What are the most common excipients used in this compound tablets that might interfere with analysis?
Answer: Common excipients include binders, disintegrants, lubricants, and fillers. These can include:
-
Disintegrants: Croscarmellose sodium, Crospovidone, Sodium starch glycolate.[9][10]
-
Binders/Polymers: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP K-30), Ethyl cellulose, Guar gum.[8][9]
-
Fillers: Lactose monohydrate, Microcrystalline cellulose (MCCP), Starch.[9][11]
-
Lubricants/Glidants: Magnesium stearate, Talc, Aerosil (colloidal silicon dioxide).[9]
-
Surfactants: Sodium lauryl sulfate.[11]
Question: How can I confirm if an excipient is causing interference?
Answer: The best approach is to perform a specificity study as part of your method validation. This involves analyzing a placebo blend (a mixture of all the excipients in their expected concentrations without the this compound) and comparing the chromatogram to that of a this compound standard. The absence of any peak at the retention time of this compound in the placebo chromatogram indicates no direct interference.[1][7]
UV-Spectrophotometry
Question: Can I use UV-spectrophotometry for the quantification of this compound in tablets, and are there any excipient-related issues?
Answer: Yes, UV-spectrophotometry is a viable method. However, its lower specificity compared to HPLC means it is more susceptible to interference from excipients that absorb in the same UV region as this compound (around 235-261 nm).[12][13]
-
Troubleshooting: If you suspect interference, a derivative spectrophotometry method can be employed. This technique can often resolve the spectral overlap between the API and interfering excipients.[13] Alternatively, a method involving a colorimetric reaction, which shifts the absorbance maximum to a different wavelength, can also be used to avoid interference.[14]
Dissolution Testing
Question: My dissolution results are failing to meet specifications. Could excipients be the cause?
Answer: Absolutely. The type and concentration of excipients, particularly disintegrants and binders, have a significant impact on the dissolution profile of this compound, which is a poorly water-soluble drug.[10][15]
-
Impact of Disintegrants: The choice and concentration of superdisintegrants like croscarmellose sodium or crospovidone can dramatically affect the drug release rate. For instance, formulations with crospovidone may show faster disintegration and higher drug release compared to those with sodium starch glycolate.[10]
-
Impact of Binders: The use of polymers like HPMC can lead to the formation of a gel matrix that controls the release of the drug. The viscosity grade and concentration of HPMC will directly influence the dissolution rate.[8]
-
Solution: If dissolution is failing, it is likely a formulation issue rather than an analytical error, assuming the analytical part of the dissolution test is validated. Re-evaluation of the formulation's composition, especially the type and amount of disintegrant and binder, is recommended.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[1] | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[2] | X-terra C8 (4.6 x 250mm, 5µm)[16] |
| Mobile Phase | Acetonitrile : 50 mM Ammonium Acetate pH 6.0 (45:55 v/v)[1] | Acetonitrile : 50 mM KH2PO4 buffer pH 3.0 (70:30 v/v)[2] | Acetonitrile : 0.25% v/v Triethylamine buffer pH 3.5 (70:30 v/v)[16] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.2 mL/min[16] |
| Detection (UV) | 254 nm[1] | 228 nm[2] | 227 nm[16] |
| Linearity Range | 1–80 µg/mL[1] | 70–350 µg/mL[2] | Not Specified |
| LOD | 0.17 µg/mL[1] | Not Specified | Not Specified |
| LOQ | 0.5 µg/mL[1] | Not Specified | Not Specified |
Table 2: Effect of Superdisintegrants on this compound Release
| Formulation ID | Superdisintegrant | Concentration (% w/w) | Drug Release (%) |
| F3 | Sodium Starch Glycolate | Not Specified | 95.31[10] |
| F4 | Croscarmellose Sodium | Not Specified | 97.21[10] |
| F9 | Crospovidone | 6.57 | 98.23[10] |
| CPGT 5% | Croscarmellose Sodium | 5.0 | 98.09 (in 30 mins)[17] |
Experimental Protocols
Protocol 1: HPLC Assay for this compound Tablets
This protocol is based on a validated stability-indicating HPLC method.[1]
-
Preparation of Mobile Phase: Prepare a 50 mM solution of ammonium acetate and adjust the pH to 6.0 using o-phosphoric acid. Mix this buffer with acetonitrile in a ratio of 55:45 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Preparation of Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 40 µg/mL.
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of Cefpodoxime to a 25 mL volumetric flask.
-
Add about 20 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute this solution with the mobile phase to obtain a theoretical concentration of 40 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 254 nm.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. Calculate the content of this compound in the sample by comparing the peak area of the sample with that of the standard.
Protocol 2: Dissolution Test for this compound Tablets
This protocol is a general procedure based on USP methods.[9][15]
-
Dissolution Medium: 900 mL of a suitable buffer, such as pH 3.0 buffer.[15]
-
Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).
-
Apparatus Speed: 50 rpm for basket[15] or 75 rpm for paddle.[8]
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter.
-
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-spectrophotometry at approximately 260 nm or an HPLC method.[12][15]
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Experimental workflow for HPLC sample preparation and analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
- 7. scispace.com [scispace.com]
- 8. rjptonline.org [rjptonline.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. jbpr.in [jbpr.in]
- 15. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. globalresearchonline.net [globalresearchonline.net]
Cefpodoxime Proxetil stability in oral suspension at different temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cefpodoxime Proxetil oral suspension.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for reconstituted this compound oral suspension to maintain stability?
A1: For optimal stability, it is recommended to store reconstituted this compound oral suspension at refrigerated temperatures, typically between 2°C and 8°C.[1][2] Storage at room temperature (around 25°C) can also be acceptable for a limited period, though refrigeration is generally preferred to minimize degradation.[1][2]
Q2: How long does this compound remain stable after reconstitution?
A2: The stability of reconstituted this compound suspension is time-dependent and significantly influenced by storage temperature. Studies have shown that under refrigerated conditions (2-8°C), the suspension can maintain its potency within specified limits for at least 14 days.[1][2] At room temperature (25°C), the stability period may be shorter, and it is crucial to consult specific product literature or conduct in-house stability studies.
Q3: What is the impact of elevated temperatures on the stability of the suspension?
A3: Exposure to elevated temperatures (e.g., 42°C) significantly accelerates the degradation of this compound in oral suspension, leading to a considerable loss of potency in a shorter period.[1][2] It is imperative to avoid exposing the suspension to high temperatures during shipping, storage, and handling to ensure its therapeutic efficacy.
Q4: What are the key physical and chemical stability parameters to monitor in this compound oral suspension?
A4: Key stability-indicating parameters for this compound oral suspension include:
-
Physical Stability: Aesthetic properties (color, odor, taste), sedimentation volume, ease of redispersion, viscosity, and particle size.[1][3][4]
-
Chemical Stability: Potency (assay of this compound), pH of the suspension, and the formation of degradation products.[1][3][5]
Q5: My reconstituted suspension has changed color. Is it still stable?
A5: A change in color can be an indicator of physical or chemical instability.[1] It is recommended to perform a potency assay and check other physicochemical parameters to determine if the product still meets specifications. Any significant deviation from the initial appearance should be investigated.
Q6: I'm observing poor redispersibility of the suspension after storage. What could be the cause?
A6: Poor redispersibility can be due to changes in the physical properties of the suspension, such as particle agglomeration or caking. This can be influenced by the formulation excipients, storage conditions, and the duration of storage. It is advisable to evaluate the sedimentation volume and viscosity to troubleshoot this issue.
Troubleshooting Guides
Issue: Unexpectedly Low Potency in Stability Samples
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the stability chambers are calibrated and maintained at the correct temperature (e.g., 2-8°C for refrigeration, 25°C for room temperature). Review temperature logs for any excursions. |
| Exposure to Light | Although temperature is a primary factor, photostability should also be considered. Store samples in light-resistant containers unless photostability is being specifically evaluated. |
| Incorrect Reconstitution | Ensure that the suspension was reconstituted accurately with the specified volume and type of diluent as per the protocol. |
| Analytical Method Issues | Verify the validity of the analytical method (e.g., HPLC, UV-Vis) for potency determination. Check system suitability, calibration curves, and control sample results. |
| Interaction with Container/Closure | Evaluate the compatibility of the suspension with the container and closure system, as leaching or adsorption can affect potency. |
Data Summary
Table 1: Stability of Reconstituted this compound Suspension at Different Temperatures
| Temperature | Duration | Potency (% of Initial) | Physical Appearance | pH | Reference |
| Refrigerated (2-8°C) | 14 days | Within specified standard range | No significant change | No appreciable change | [1][2][3] |
| Room Temperature (25°C) | 14 days | Within specified standard range | No significant change | No appreciable change | [1][2][3] |
| Elevated Temperature (42°C) | > 14 days | Considerable loss of potency (<85%) | Potential changes in color and odor | Potential deviation | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Potency by UV-Visible Spectrophotometry
This protocol provides a general method for quantifying this compound in an oral suspension.
-
Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.[1]
-
-
Preparation of Sample Solution:
-
Reconstitute the oral suspension according to the product instructions.
-
Accurately transfer a volume of the suspension equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the drug and dilute to a final concentration within the linear range of the spectrophotometer.[1] For example, dilute 5 mL of the reconstituted suspension to 50 mL with methanol, sonicate, and filter. Then, dilute 5 mL of the filtrate to 50 mL.[1]
-
-
Spectrophotometric Analysis:
-
Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically around 281 nm.[1]
-
Measure the absorbance of both the standard and sample solutions at the determined λmax.
-
Calculate the concentration of this compound in the sample using the Beer-Lambert law and the absorbance of the standard solution.
-
Protocol 2: Assessment of Physical Stability
-
Visual Inspection:
-
At each time point, visually inspect the samples for any changes in color, odor, and taste (if applicable).[1]
-
-
Sedimentation Volume (F):
-
Measure the initial height (H₀) of the suspension in a graduated cylinder immediately after reconstitution.
-
At specified time intervals, measure the height of the sediment (Hu).
-
Calculate the sedimentation volume as F = Hu / H₀.
-
-
Redispersibility:
-
After the sedimentation volume is recorded, gently invert the container and observe the number of inversions required to achieve a uniform suspension.
-
-
pH Measurement:
-
Calibrate a pH meter using standard buffers.
-
Measure the pH of the reconstituted suspension at each stability time point.[3]
-
Visualizations
Caption: Workflow for this compound oral suspension stability testing.
Caption: Troubleshooting logic for addressing low potency results.
References
- 1. avensonline.org [avensonline.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Formulation and Evalution of Oral Reconstitutable Suspension of this compound | Journal of Pharmaceutics & Drug Development | Open Access Journals | Annex Publishers [annexpublishers.co]
- 4. easpublisher.com [easpublisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Cefpodoxime Proxetil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of Cefpodoxime Proxetil.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, typically around 50%, is attributed to several factors.[1][2][3][4] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[5][6] Key reasons include:
-
Poor Aqueous Solubility: this compound has a low water solubility of about 400 μg/ml.[1][6]
-
pH-Dependent Solubility: Its solubility is highly dependent on pH, favoring acidic environments.[1][5]
-
Gelation Behavior: It exhibits a tendency to form a gel in acidic conditions, which can hinder its dissolution and absorption.[1][4]
-
Pre-absorption Metabolism: The prodrug is susceptible to hydrolysis by esterases in the intestinal lumen, converting it to the active but less permeable metabolite, cefpodoxime acid, before it can be absorbed.[1][2]
-
Efflux Mechanisms: Studies suggest that after absorption into intestinal epithelial cells and conversion to cefpodoxime acid, the active metabolite may be preferentially effluxed back into the intestinal lumen.[2]
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to overcome the bioavailability challenges of this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate.[5][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are lipid-based formulations that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubility and permeability of the drug.[6][9][10][11][12]
-
Nanoparticulate Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes techniques like preparing nanoparticles and nanoplexes.[13][14]
-
Microparticles and Gastro-retentive Systems: Formulations like floating microballoons can increase the gastric residence time, allowing the drug to remain in the acidic environment of the stomach where it has higher solubility.[1][15]
-
Co-grinding: This method involves grinding the drug with a carrier to increase its surface area and enhance dissolution.[7]
Q3: Which polymers are commonly used for preparing this compound solid dispersions?
A3: A variety of hydrophilic polymers have been investigated as carriers for this compound solid dispersions. Commonly used polymers include:
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of solid dispersion. | - Incomplete conversion to amorphous state.- Inappropriate drug-to-carrier ratio.- Poor wettability of the formulation. | - Confirm the amorphous state using DSC or XRD.[7][8]- Optimize the drug-to-carrier ratio; higher carrier amounts often improve dissolution.[7]- Incorporate a surfactant or use a more hydrophilic carrier. |
| Phase separation or precipitation in SMEDDS formulation upon dilution. | - Incorrect ratio of oil, surfactant, and co-surfactant.- Low surfactant concentration.- Poor emulsification capacity of the chosen excipients. | - Construct a ternary phase diagram to identify the optimal self-emulsification region.[6][9][10]- Increase the concentration of the surfactant or co-surfactant.- Screen different oils, surfactants (e.g., Tween 80, TPGS), and co-surfactants (e.g., PEG 400, Propylene Glycol) for better compatibility and emulsification.[6][9][11] |
| High variability in pharmacokinetic data in animal studies. | - Inconsistent dosing volume or technique.- Food effects influencing drug absorption.- Formulation instability in vivo. | - Ensure accurate and consistent administration of the formulation.- Standardize the fasting state of the animals before and after dosing.- Evaluate the in vivo stability of the formulation; for SMEDDS, ensure the cloud point is above body temperature.[6][11] |
| Recrystallization of amorphous this compound during storage. | - High humidity and/or temperature.- Insufficient amount of stabilizing polymer in the solid dispersion. | - Store the formulation in a desiccator or under controlled humidity conditions.- Increase the polymer concentration or use a combination of polymers to inhibit recrystallization.[20] |
| Low entrapment efficiency in nanoparticle or microparticle formulations. | - Suboptimal process parameters (e.g., homogenization speed, stirring rate).- Poor miscibility of the drug in the organic phase during preparation.- Inappropriate drug-to-polymer ratio. | - Optimize formulation process variables like stirring speed and solvent evaporation rate.[15]- Select a solvent system where both the drug and polymer are soluble.- Adjust the drug-to-polymer ratio; a higher polymer concentration can sometimes improve encapsulation.[14] |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility and Dissolution
| Formulation Approach | Key Excipients | Drug:Carrier Ratio | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | PVP K30 | 1:4 | Significantly greater dissolution than pure drug. | [7] |
| Solid Dispersion | Croscarmellose Sodium (Co-grinding) | 1:4 | Significantly greater dissolution than pure drug. | [7] |
| Solid Dispersion | Soluplus®, PVP K30 | 1:1:1 | ~28-fold increase in solubility at pH 1.2. | [8][20] |
| Solid Dispersion | Soluplus® | 1:10 | 91.04% drug release compared to 46.3% for pure drug. | [3][19] |
| SMEDDS | Capmul MCM (oil), Tween 80 & TPGS (surfactants) | N/A | 5.36-fold increase in AUC₀-∞ compared to plain drug. | [6][11] |
| Microparticles | Methylcellulose, Sodium Alginate, Chitosan | 0.05-1.0% polymer | Marked increase in dissolution rate. | [1] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀-t (µg·hr/mL) | Relative Bioavailability (%) | Reference |
| Pure Drug Suspension | 1.8 ± 0.2 | 2 | 8.2 ± 1.1 | 100 | [1] |
| Methylcellulose Microparticles | 4.2 ± 0.3 | 2 | 23.5 ± 2.4 | 286.6 | [1] |
| Sodium Alginate Microparticles | 3.9 ± 0.3 | 2 | 21.8 ± 2.1 | 265.8 | [1] |
| Chitosan Microparticles | 4.5 ± 0.4 | 2 | 25.1 ± 2.6 | 306.1 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and the chosen carrier (e.g., PVP K-30, Soluplus®) in a suitable solvent like methanol.[5] Ensure complete dissolution of both components.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of drug-carrier interaction.[7][8]
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[7]
-
Dissolution Medium: Use 900 mL of 0.1 N HCl (pH 1.2) or another appropriate buffer (e.g., glycine buffer pH 3.0) to simulate gastric conditions.[1][7]
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 75 rpm.[7]
-
Sample Introduction: Add a quantity of the formulation equivalent to a specific dose of this compound (e.g., 100 mg) to the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.
Visualizations
Caption: A typical experimental workflow for developing enhanced bioavailability formulations.
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Key formulation strategies to improve this compound bioavailability.
References
- 1. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of factors responsible for low oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2004105728A2 - Solid dispersions of this compound and processes for their preparation - Google Patents [patents.google.com]
- 6. Self-nanoemulsifying drug delivery system of this compound containing tocopherol polyethylene glycol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Journal of Research in Pharmacy » Submission » Improve the solubility of this compound by amorphous solid dispersion technique [dergipark.org.tr]
- 9. Enhancement of solubility and permeability of this compound by self-micro-emulsifying drug delivery system | International Journal of Life Science Research Archive [sciresjournals.com]
- 10. Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 14. Eudragit RS100 nanoparticles for sustained release of this compound: preparation, pharmaceutical characterization, and in-vitro drug release studies [nmj.mums.ac.ir]
- 15. Formulation and in vitro characterization of this compound gastroretentive microballoons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijrap.net [ijrap.net]
- 18. Formulation and evaluation of cefpodoxime proxetil solid dispersion incorporated in mucoadhesive microsphere | Neuroquantology [neuroquantology.com]
- 19. [PDF] Formulation and Evaluation of this compound Solid Dispersion : An Approach for Dissolution Enhancement of Cephalosporin Corresponding | Semantic Scholar [semanticscholar.org]
- 20. dergipark.org.tr [dergipark.org.tr]
Cefpodoxime Proxetil Degradation Product Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefpodoxime Proxetil degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected peaks in our HPLC chromatogram during the stability testing of this compound. How can we identify if these are degradation products?
A1: Unforeseen peaks in your chromatogram often indicate the presence of impurities or degradation products. To determine their origin, a forced degradation study is recommended. Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light will intentionally induce degradation.[1][2][3] Comparing the chromatograms of the stressed samples with your original sample will help confirm if the new peaks are indeed degradation products. Further characterization using LC-MS/MS can then be employed to elucidate their structures by analyzing their fragmentation patterns.[1][4]
Q2: Our laboratory is struggling with poor resolution between the main this compound peak and its degradation products in our reverse-phase HPLC method. What steps can we take to improve separation?
A2: Achieving optimal separation is crucial for accurate quantification. Here are several troubleshooting steps to enhance resolution:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution. A gradient elution is often more effective than an isocratic one for separating complex mixtures of parent drug and degradation products.[3][5]
-
Adjust pH of the Aqueous Phase: The pH of the mobile phase buffer can alter the ionization state of this compound and its degradation products, thereby affecting their retention on a C18 column. Experiment with a pH range around 4.0 to 6.0.[3][6]
-
Select an Appropriate Column: Ensure you are using a high-efficiency column, such as a C18 column with a small particle size (e.g., 5 µm).[3][6] The column length and internal diameter can also be optimized.
-
Control Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30°C) can improve peak shape and resolution.[5]
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the run time.
Q3: We are using LC-MS to characterize the degradation products, but are observing weak or no mass spectra for some of the impurity peaks detected by UV. What could be the issue?
A3: This discrepancy can arise from several factors:
-
Poor Ionization: The degradation product may not ionize efficiently under the current mass spectrometry conditions. Experiment with both positive and negative ion modes. Also, consider adjusting the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow.
-
Mobile Phase Incompatibility: Some mobile phase additives, like non-volatile buffers (e.g., phosphate buffers), are not ideal for LC-MS analysis as they can cause ion suppression. If possible, switch to a volatile buffer system like ammonium acetate or formic acid.[1][2]
-
Low Concentration: The concentration of the degradation product might be below the limit of detection of the mass spectrometer, even if it is detectable by UV. Consider concentrating your sample if possible.
-
Neutral Degradation Product: The degradation product might be a neutral molecule that is difficult to ionize.
Q4: How can we differentiate between process-related impurities and actual degradation products of this compound?
A4: Distinguishing between these two types of impurities is a critical step in drug development.
-
Forced Degradation Studies: As mentioned in Q1, performing forced degradation studies is the primary method. Peaks that appear or increase significantly only in the stressed samples are considered degradation products.[1][2]
-
Analysis of Starting Materials and Intermediates: If possible, analyze the starting materials and key intermediates used in the synthesis of this compound. Any impurities found in these that are also present in the final product are likely process-related impurities.
-
Review of the Synthetic Route: Understanding the synthetic pathway can provide insights into potential by-products and unreacted starting materials that could be present as process-related impurities.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the analysis of this compound and its degradation products.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | Room Temp | ~15-20% |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp | ~25-30% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~10-15% |
| Thermal Degradation | Dry Heat | 2 hours | 60°C | ~5-10% |
| Photolytic Degradation | UV Light (254 nm) | 12 hours | Room Temp | ~8-12% |
Note: The percentage of degradation can vary based on the specific experimental conditions.
Table 2: Typical Retention Times of this compound and its Known Degradation Products in a C18 RP-HPLC Method
| Compound | Retention Time (minutes) |
| This compound Isomer A | 15.2 |
| This compound Isomer B | 16.8 |
| Cefpodoxime Acid | 5.4 |
| Desacetylthis compound | 11.5 |
| Δ²-Cefpodoxime Proxetil | 13.1 |
Note: Retention times are approximate and can vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water, acetonitrile, and acetic acid) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).[1][2]
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.[2]
-
Base Degradation: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.[2]
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Place a known quantity of solid this compound in an oven at 60°C for 2 hours. After cooling, dissolve the sample in the mobile phase for analysis.[1][2]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 12 hours.[1]
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This is a general-purpose HPLC method that can be used as a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: 50 mM Ammonium Acetate buffer, pH adjusted to 6.0 with o-phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
-
0-5 min: 45% B
-
5-20 min: 45% to 65% B
-
20-25 min: 65% B
-
25-30 min: 65% to 45% B
-
30-35 min: 45% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for the identification of this compound degradation products.
References
- 1. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. akjournals.com [akjournals.com]
- 4. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Technical Support Center: Cefpodoxime Proxetil Tablet Dissolution Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dissolution testing of Cefpodoxime Proxetil tablets.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution testing of this compound tablets.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Results | Poor solubility of this compound: The drug is known for its low water solubility, which can be pH-dependent.[1][2][3][4] | - Optimize Dissolution Medium: The USP method suggests a glycine/HCl buffer at pH 3.0.[1][5] Other studies have used 0.1 N HCl.[3][4][6][7] Consider the use of surfactants in the dissolution medium to improve wetting and solubility.[2] - Enhance Drug Formulation: Techniques like solid dispersion with carriers such as PEG 6000 or PVP K30, or co-grinding with superdisintegrants can significantly improve the dissolution rate.[4][8][9] |
| High Variability in Results | Inconsistent wetting of the tablet surface: This can be due to the hydrophobic nature of the drug. Coning: Formation of a mound of undissolved powder at the bottom of the vessel. | - Apparatus and Agitation: USP Apparatus 2 (paddle) is commonly used at 75 rpm.[1][5] Some studies have used 50 rpm or 100 rpm.[6][7][10] Ensure proper de-aeration of the medium. Consider using USP Apparatus 1 (basket) to minimize coning.[2] - Formulation Consistency: Ensure uniform distribution of excipients, especially surfactants and disintegrants, during tablet manufacturing.[11] |
| Incomplete Dissolution within the Specified Time | Gelation of the drug substance: this compound can form a gel-like layer, particularly in acidic environments, hindering further dissolution.[1][2] Cross-linking in gelatin capsules (if applicable): This can impede the release of the drug. | - Media Modification: The addition of enzymes or surfactants to the dissolution medium can help break down any gel matrix.[2][10] - Alternative Apparatus: For formulations prone to gelation, USP Apparatus 3 (reciprocating cylinder) might provide a more discriminative dissolution profile.[12] |
| Unexpected pH Shift in Dissolution Medium | Interaction of tablet excipients with the buffer: Some excipients can alter the pH of the dissolution medium, affecting the solubility of the pH-sensitive drug. | - Excipient Compatibility: Review the excipients used in the formulation for their potential impact on the buffer's pH.[13] - Buffer Capacity: Ensure the dissolution medium has sufficient buffer capacity to maintain the target pH throughout the test. |
Frequently Asked Questions (FAQs)
Q1: What is the standard USP dissolution method for this compound tablets?
A1: The United States Pharmacopeia (USP) specifies the following conditions for the dissolution testing of this compound tablets:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Medium: Glycine and sodium chloride solution adjusted to pH 3.0 with hydrochloric acid.[5]
-
Speed: 75 rpm
-
Time: 30 minutes
-
Tolerance: Not less than 70% (Q) of the labeled amount of cefpodoxime is dissolved in 30 minutes.[5]
-
Quantification: UV absorption at approximately 259 nm.[5][14]
Q2: Why is the dissolution of this compound challenging?
A2: this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4] Its poor aqueous solubility is a primary factor limiting its dissolution rate.[1][2][3] Additionally, it can exhibit gelation in acidic media, which can further hinder its release from the tablet.[1][2]
Q3: What alternative dissolution media can be used?
A3: While the USP recommends a pH 3.0 glycine buffer, several studies have successfully used 0.1 N HCl as the dissolution medium.[3][4][6][7] The choice of medium may depend on the specific formulation and the desired in-vitro in-vivo correlation (IVIVC).
Q4: How can the dissolution rate of this compound tablets be improved?
A4: Several formulation strategies can be employed to enhance the dissolution rate:
-
Solid Dispersion: Creating a solid dispersion of the drug with a hydrophilic carrier like polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30 can significantly improve dissolution.[4][8][9]
-
Co-grinding: Co-grinding the drug with superdisintegrants such as croscarmellose sodium can increase the surface area and promote faster disintegration and dissolution.[8]
-
Use of Surfactants: Incorporating surfactants like sodium lauryl sulfate (SLS) in the formulation can improve the wettability of the drug particles.[11]
-
Particle Size Reduction: Micronization of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.[2][11]
Q5: What are the key parameters to monitor during method development?
A5: During the development of a dissolution method for this compound tablets, it is crucial to monitor:
-
pH of the medium: Ensure it remains within the specified range throughout the test.
-
Agitation speed: Optimize the paddle or basket speed to achieve reproducible results without causing excessive turbulence.
-
Dissolution profile: Take samples at multiple time points to understand the release kinetics.
-
Sink conditions: Ensure that the concentration of the drug in the dissolution medium does not exceed 15-20% of its saturation solubility in that medium.
Experimental Protocols
USP Dissolution Method for this compound Tablets
-
Preparation of Dissolution Medium (pH 3.0 Glycine Buffer):
-
Dissolve 54.5 g of glycine and 42.6 g of sodium chloride in about 500 mL of deionized water in a 1000-mL volumetric flask.
-
Carefully add 14.2 mL of hydrochloric acid while swirling and allow the solution to cool.
-
Dilute with deionized water to the final volume and mix well.
-
Transfer 50 mL of this stock solution to a flask and dilute with deionized water to 900 mL to obtain a solution with a pH of 3.0 ± 0.1. Adjust the pH of the stock solution with 10 N sodium hydroxide if necessary.[5]
-
-
Dissolution Apparatus Setup:
-
Set up a USP Apparatus 2 (paddle).
-
Fill each dissolution vessel with 900 mL of the prepared dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
-
Procedure:
-
Place one this compound tablet in each vessel.
-
Immediately start the apparatus at a rotation speed of 75 rpm.
-
Withdraw an aliquot of the dissolution medium at 30 minutes.
-
Filter the sample through a suitable filter (e.g., 0.45 µm).
-
-
Quantification:
-
Prepare a standard solution of USP this compound RS of known concentration in the dissolution medium.
-
Measure the absorbance of the filtered sample and the standard solution at 259 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of Cefpodoxime dissolved.
-
Visualizations
Caption: Troubleshooting workflow for low dissolution results.
Caption: Experimental workflow for USP dissolution testing.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijddr.in [ijddr.in]
- 4. ijrap.net [ijrap.net]
- 5. This compound Tablets [drugfuture.com]
- 6. Formulation and Evaluation of Sintered Floating Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Cross-resistance analysis between Cefpodoxime Proxetil and other beta-lactam antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of cross-resistance between the third-generation oral cephalosporin, Cefpodoxime Proxetil, and other commonly used beta-lactam antibiotics. The data presented herein is curated from a range of in vitro studies to offer a comparative overview of their performance against clinically relevant bacterial pathogens, with a focus on resistant strains. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefpodoxime and other beta-lactam antibiotics against key bacterial pathogens, including those with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antibacterial potency.
Table 1: Comparative MICs (µg/mL) Against Respiratory Pathogens
| Organism | Cefpodoxime | Cefuroxime | Cefixime | Amoxicillin/Clavulanate | Penicillin G |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 - 0.5 | 0.12 - 1 | 0.12 - 1 | ≤0.06 - 0.5 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 - 4 | 2 - 16 | 1 - 4 | 0.5 - 4 | ≥2 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.06 - 0.5 | 0.5 - 2 | ≤0.06 - 0.25 | 0.25 - 2 | 0.5 - 4 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.06 - 0.5 | 1 - 4 | ≤0.06 - 0.25 | 0.5 - 4 | ≥4 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.06 - 0.5 | 0.5 - 4 | ≤0.06 - 0.5 | ≤0.06 - 0.5 | ≥2 |
Data compiled from multiple in vitro studies. Actual MICs can vary based on the specific strain and testing methodology.
Table 2: Comparative MICs (µg/mL) Against Enterobacteriaceae
| Organism | Cefpodoxime | Cefotaxime | Ceftazidime | Cefepime |
| Escherichia coli (ESBL-negative) | 0.25 - 2 | ≤0.06 - 0.5 | 0.12 - 1 | ≤0.06 - 0.5 |
| Escherichia coli (ESBL-positive) | 4 - >128 | 8 - >256 | 16 - >256 | 2 - 64 |
| Klebsiella pneumoniae (ESBL-negative) | 0.25 - 1 | ≤0.06 - 0.5 | 0.25 - 1 | ≤0.06 - 0.5 |
| Klebsiella pneumoniae (ESBL-positive) | 8 - >128 | 16 - >256 | 32 - >256 | 4 - 128 |
ESBL: Extended-Spectrum Beta-Lactamase. Data compiled from multiple in vitro studies. Actual MICs can vary based on the specific strain and testing methodology.
Mechanisms of Cross-Resistance
Cross-resistance between cefpodoxime and other beta-lactam antibiotics is primarily mediated by three key mechanisms:
-
Enzymatic Degradation by Beta-Lactamases: The production of beta-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. Extended-Spectrum Beta-Lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins, including cefpodoxime, cefotaxime, ceftriaxone, and ceftazidime.[1] AmpC beta-lactamases also contribute to resistance against many cephalosporins.
-
Alterations in Penicillin-Binding Proteins (PBPs): Beta-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[2] Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam drugs, leading to resistance. This is a common resistance mechanism in Streptococcus pneumoniae against penicillin and can confer cross-resistance to cephalosporins.
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier. The transport of beta-lactam antibiotics into the periplasmic space, where the PBPs are located, is facilitated by porin channels.[1] A reduction in the number of porin channels or mutations that alter their structure can limit the intracellular concentration of the antibiotic, contributing to resistance.
Caption: Mechanisms of beta-lactam resistance in Gram-negative bacteria.
Experimental Protocols for Cross-Resistance Analysis
The determination of cross-resistance is typically performed using standardized antimicrobial susceptibility testing methods. The following outlines the general protocols for the agar dilution and broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic to be tested. The antibiotic concentrations are typically in a twofold dilution series (e.g., 0.06, 0.12, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL). A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspension onto the surface of each antibiotic-containing agar plate and the growth control plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
2. Broth Microdilution Method
The broth microdilution method is a widely used and often automated technique for MIC determination.
-
Preparation of Microdilution Trays: Commercially prepared or in-house prepared 96-well microdilution trays are used. Each well contains a specific concentration of a dehydrated or frozen antibiotic in a broth medium (e.g., Mueller-Hinton Broth). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. The suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: The standardized bacterial inoculum is dispensed into each well of the microdilution tray.
-
Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined by observing the lowest concentration of the antibiotic that prevents visible turbidity (bacterial growth). This can be done visually or with an automated reader.
Caption: General workflow for determining cross-resistance using MIC methods.
Conclusion
The emergence and spread of bacterial resistance to beta-lactam antibiotics is a significant public health concern. This guide provides a comparative analysis of the in vitro activity of this compound against other beta-lactams, highlighting the critical issue of cross-resistance. The data indicates that while cefpodoxime remains a potent oral cephalosporin against many common pathogens, its efficacy can be compromised by the same resistance mechanisms that affect other members of its class, particularly ESBL production in Gram-negative bacteria and PBP alterations in Gram-positive cocci. A thorough understanding of these cross-resistance patterns, facilitated by standardized susceptibility testing, is essential for the judicious use of existing antimicrobial agents and for guiding the development of novel therapeutics to combat resistant infections.
References
A Comparative Guide to Analytical Method Validation for Cefpodoxime Acid Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Cefpodoxime acid, a significant impurity in Cefpodoxime proxetil drug substances and products. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This document summarizes key performance characteristics of various reported methods and provides detailed experimental protocols to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Comparison of Validated RP-HPLC Methods
The most common approach for the analysis of Cefpodoxime acid impurity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following tables summarize the chromatographic conditions and validation parameters from several published studies, offering a side-by-side comparison to facilitate method selection.
Table 1: Comparison of Chromatographic Conditions for Cefpodoxime Acid Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (5 µm)[1][2] | Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm)[3] | Hypersil C18 (250 x 4.6 mm, 5µm)[4] |
| Mobile Phase | Phosphate buffer and methanol (60:40 v/v), pH 4.0[1][2] | Acetonitrile and 50 mM ammonium acetate (45:55 v/v), pH 6.0[3] | Acetonitrile and mixed phosphate buffer (65:35 v/v), pH 6.8[4] |
| Flow Rate | 0.8 mL/min[1][2] | 1.0 mL/min[3] | 1.2 mL/min[4] |
| Detection Wavelength | 222 nm[1][2] | 254 nm[3] | 235 nm[4] |
| Elution Time of Impurity | 15.6 minutes[1][2] | Not explicitly stated for the impurity | Not explicitly stated for the impurity |
Table 2: Comparison of Method Validation Parameters for Cefpodoxime Acid Impurity
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not specified for impurity | 1–80 µg/mL (for this compound)[3] | 50-200 µg/ml (for this compound and its isomer)[4] |
| Correlation Coefficient (r²) | Not specified for impurity | 0.9998 (for this compound)[3] | 0.9999 (for CP) and 0.998 (for isomer)[4] |
| LOD | Not specified for impurity | 0.17 µg/mL (for this compound)[3] | 3.21 µg/ml[4] |
| LOQ | Not specified for impurity | 0.5 µg/mL (for this compound)[3] | 9.83 µg/ml[4] |
| Accuracy (% Recovery) | Not specified for impurity | Not specified | Not specified |
| Precision (%RSD) | Not specified for impurity | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are the experimental protocols for the compared methods.
Method 1: RP-HPLC with UV Detection at 222 nm
This method utilizes an isocratic elution protocol for the determination of Cefpodoxime acid impurity.[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Mobile Phase: A mixture of phosphate buffer and methanol in a 60:40 ratio. The pH is adjusted to 4.0.[1][2]
-
Sample Preparation: A standard stock solution of Cefpodoxime acid is prepared by dissolving 10 mg of the impurity in 10 mL of methanol to achieve a concentration of 1000 µg/mL. Further dilutions are made using the mobile phase.
Method 2: Stability-Indicating HPLC Method
This method is a stability-indicating assay for this compound and its degradation products.[3]
-
Chromatographic System: A high-performance liquid chromatograph with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate in a 45:55 (v/v) ratio. The pH is adjusted to 6.0 with o-phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 254 nm.[3]
-
Forced Degradation Studies: The drug is subjected to acid and alkali hydrolysis, oxidation, and dry and wet heat treatment to demonstrate the method's stability-indicating properties.[3] For instance, acid degradation involves refluxing a methanolic stock solution with 5 M HCl at 80°C for 90 minutes.[3]
Method 3: RP-HPLC for Stability Studies
This method has been developed and validated for the stability studies of this compound and the detection of its isomers.[4]
-
Chromatographic System: An HPLC system with a PDA detector.
-
Column: Hypersil C18 (250*4.6 mm, 5µm particle size).[4]
-
Mobile Phase: A mixture of Acetonitrile and mixed phosphate buffer in a 65:35 ratio, with the pH adjusted to 6.8.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection: PDA detection at 235 nm.[4]
-
Forced Degradation: The method is validated through forced degradation studies including acid, base, and heat degradation to produce the degradation products.[4]
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for impurity determination.
Caption: Workflow for Analytical Method Validation of Impurities.
This guide is intended to provide a starting point for researchers and scientists. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, available instrumentation, and regulatory guidelines. It is always recommended to perform an in-house validation or verification of the chosen method to ensure its suitability for the intended application.
References
A Comparative Analysis of Cefpodoxime Proxetil and Cefuroxime Axetil for the Treatment of Community-Acquired Pneumonia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely prescribed oral cephalosporins, Cefpodoxime Proxetil and Cefuroxime Axetil, for the treatment of community-acquired pneumonia (CAP). While direct head-to-head clinical trial data for this specific indication is limited, this document synthesizes findings from key clinical studies to offer an objective analysis of their respective efficacy, safety, and pharmacological profiles.
Executive Summary
Mechanism of Action
Both this compound and cefuroxime axetil are prodrugs that are hydrolyzed in the body to their active forms, cefpodoxime and cefuroxime, respectively. As β-lactam antibiotics, they exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis.[1][2] This disruption leads to cell lysis and bacterial death.
Mechanism of Action of this compound and Cefuroxime Axetil.
Clinical Efficacy in Community-Acquired Pneumonia
Table 1: Clinical Efficacy of this compound in CAP
| Study | Comparator | Patient Population | Dosing Regimen | Clinical Cure Rate | Bacteriological Eradication Rate |
| Van Zyl L, et al. (2002)[5] | Cefditoren Pivoxil | Ambulatory adults with CAP | This compound 200 mg BID for 14 days | 92.2% (153/166) | 95.7% (134/140) |
Table 2: Clinical Efficacy of Cefuroxime Axetil in CAP
| Study | Comparator / Design | Patient Population | Dosing Regimen | Clinical Response Rate (Cure/Improvement) | Bacteriological Clearance Rate |
| Brande P, et al. (1997)[6][7] | Sequential IV/Oral Therapy | Hospitalized adults with CAP | IV Cefuroxime followed by Oral Cefuroxime Axetil 500 mg BID for 7 days | 84% | 85.7% (36/42) |
Note: The clinical settings and patient populations in the studies cited above differ, which should be taken into consideration when comparing the outcomes. The study on this compound focused on ambulatory patients, while the cefuroxime axetil data is from hospitalized patients receiving sequential therapy.
Experimental Protocols
Key Study for this compound Efficacy
-
Study Design: A multicenter, prospective, randomized, double-blind study comparing cefditoren pivoxil with this compound.[5]
-
Patient Population: Ambulatory patients diagnosed with community-acquired pneumonia.
-
Intervention: Patients were randomized to receive either cefditoren 200 mg or 400 mg twice daily, or this compound 200 mg twice daily for 14 days.[5]
-
Outcome Measures: Clinical cure and pathogen eradication were assessed at visits during treatment, post-treatment (within 48 hours of completion), and at a follow-up visit (7-14 days after completion).[5]
Key Study for Cefuroxime Axetil Efficacy
-
Study Design: A prospective, multicenter, randomized, open-label, parallel-group study.[6][7]
-
Patient Population: Hospitalized adults with CAP requiring initial intravenous antibiotic treatment.[6][7]
-
Intervention: Patients received intravenous cefuroxime (1.5 g three times or twice daily) for 48 to 72 hours, followed by oral cefuroxime axetil 500 mg twice daily for 7 days.[6][7]
-
Outcome Measures: Clinical response (cure or improvement) and bacteriological clearance were assessed post-treatment and at a follow-up visit.[6][7]
Generalized workflow for a comparative clinical trial of oral antibiotics in CAP.
Pharmacokinetic and Pharmacodynamic Profiles
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound | Cefuroxime Axetil |
| Class | Third-generation cephalosporin | Second-generation cephalosporin |
| Active Metabolite | Cefpodoxime | Cefuroxime |
| Spectrum | Broader Gram-negative activity | Good activity against both Gram-positive and Gram-negative organisms |
| Common Dosing (CAP) | 200 mg every 12 hours | 500 mg every 12 hours |
Safety and Tolerability
Both this compound and cefuroxime axetil are generally well-tolerated. The most commonly reported adverse events for both drugs are gastrointestinal in nature, including diarrhea, nausea, and vomiting.
In the study by Van Zyl et al., 1.4% of patients receiving this compound discontinued the study drug due to a treatment-related adverse event, with the majority being digestive system-related.[5] The study by Brande et al. reported a low incidence of drug-related adverse events for the cefuroxime sequential therapy regimen, with the most common being gastrointestinal.[6][7]
Conclusion for the Research Professional
The available evidence from separate clinical trials indicates that both this compound and cefuroxime axetil are effective and safe options for the treatment of community-acquired pneumonia. This compound, as a third-generation cephalosporin, may offer an advantage in cases where broader Gram-negative coverage is desired. However, the lack of direct, head-to-head comparative trials in adults with CAP makes a definitive statement on the superiority of one agent over the other challenging.
Future research, ideally in the form of a large-scale, randomized, double-blind clinical trial directly comparing this compound and cefuroxime axetil for CAP in an adult outpatient population, is warranted to provide a clearer understanding of their relative therapeutic positioning. Such a study should include a comprehensive analysis of clinical and microbiological outcomes, safety profiles, and cost-effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. A comparison of oral cefuroxime axetil and oral amoxycillin in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of Amoxicillin versus Cefodoxime Proxetil for the Treatment of Pneumonia | Bangladesh Journal of Infectious Diseases [banglajol.info]
- 5. Cefditoren pivoxil versus this compound for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential therapy with cefuroxime followed by cefuroxime axetil in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Sequential therapy with cefuroxime followed by cefuroxime axetil in community-acquired pneumonia. | Semantic Scholar [semanticscholar.org]
Comparative pharmacokinetic analysis of different Cefpodoxime Proxetil generic formulations
An objective analysis of the pharmacokinetic profiles of generic Cefpodoxime Proxetil formulations is crucial for ensuring therapeutic equivalence. This guide provides a comparative overview based on available data, offering insights for researchers, scientists, and drug development professionals.
This compound, a third-generation cephalosporin, is a widely prescribed oral antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, cefpodoxime. Following patent expiration, numerous generic formulations have entered the market. While regulatory agencies mandate bioequivalence for generic approval, subtle differences in formulation can potentially influence their pharmacokinetic behavior. This guide synthesizes available data to shed light on the comparative pharmacokinetics of different this compound formulations.
Quantitative Analysis of Pharmacokinetic Parameters
| Parameter | Unit | Reference Formulation (SIMPLICEF®) | Test Generic Formulation |
| Cmax (Maximum Plasma Concentration) | ng/mL | 23,451 ± 9,585 | 24,868 ± 9,475 |
| AUC (0-inf) (Area Under the Curve) | h*ng/mL | 169,439 ± 50,980 | 184,649 ± 56,209 |
| Tmax (Time to Maximum Concentration) | h | 2.5 ± 0.9 | 2.3 ± 0.8 |
| t1/2 (Half-life) | h | 4.8 ± 1.5 | 5.0 ± 1.5 |
Data presented as mean ± standard deviation.
In this study, the 90% confidence intervals for the ratio of Cmax and AUC of the test product to the reference product fell within the standard bioequivalence range of 80-125%, indicating that the generic formulation is bioequivalent to the brand-name drug.[1][2][3][4]
For context, pharmacokinetic studies in healthy human volunteers have established the typical parameters for this compound tablets. Following a 200 mg dose, the average peak plasma concentration (Cmax) of cefpodoxime is approximately 2.3 mcg/mL, achieved within 2 to 3 hours (Tmax). The elimination half-life (t1/2) ranges from 2.09 to 2.84 hours.[5] The absolute bioavailability of the tablet formulation is about 50%.[5][6]
While in-vivo pharmacokinetic comparisons of multiple generics are scarce, in-vitro dissolution studies can offer preliminary insights into product performance. A study comparing a branded this compound product with five different generic products available in the Indian market revealed that while most formulations met the required quality attributes, there were some variations in the initial dissolution profiles.[7] This highlights the importance of robust quality control in ensuring consistent product performance.
Experimental Protocols
The evaluation of bioequivalence between different formulations of this compound typically involves a randomized, crossover study design in healthy volunteers under fed conditions, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[8]
A representative experimental protocol for a bioequivalence study is as follows:
-
Study Design: A single-dose, two-treatment, two-period crossover in vivo study.
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
-
Procedure:
-
Subjects are randomly assigned to receive either the test generic formulation or the reference listed drug.
-
A single oral dose of this compound (e.g., 200 mg) is administered.
-
Serial blood samples are collected at predefined time points over a specified period (e.g., 24-48 hours).
-
A washout period of sufficient duration separates the two treatment periods.
-
Subjects then receive the alternate formulation.
-
-
Bioanalytical Method: Plasma concentrations of the active metabolite, cefpodoxime, are determined using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[1][2][3][4][6][9]
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test versus reference product are calculated to determine if they fall within the bioequivalence limits (typically 80-125%).
Visualizing the Path to Bioequivalence
The following diagram illustrates the typical workflow of a bioequivalence study for this compound generic formulations.
This compound is a prodrug that is converted to its active metabolite, cefpodoxime, by esterases in the intestinal wall. The antibacterial action of cefpodoxime is achieved by inhibiting the synthesis of the bacterial cell wall.
References
- 1. Frontiers | Bioequivalence of two tablet formulations of this compound in beagle dogs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Bioequivalence of two tablet formulations of this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bioavailability of this compound tablets relative to an oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of this compound in healthy young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro synergy testing of Cefpodoxime Proxetil with other antimicrobial agents
For researchers, scientists, and drug development professionals, understanding the synergistic potential of antimicrobial agents is paramount in the quest for more effective therapeutic strategies against resistant pathogens. This guide provides an objective comparison of the in-vitro synergistic activity of Cefpodoxime Proxetil with other key antimicrobial agents. The data presented herein is compiled from publicly available research, offering a valuable resource for further investigation and development.
This compound, a third-generation oral cephalosporin, is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime. While effective against a broad spectrum of Gram-positive and Gram-negative bacteria, its combination with other antimicrobial agents can enhance its efficacy, particularly against resistant strains. This guide focuses on its synergistic potential with clavulanic acid, azithromycin, and levofloxacin.
Comparative Analysis of In-Vitro Synergy
The following tables summarize the available quantitative data from in-vitro synergy testing of this compound in combination with other antimicrobial agents. The primary methods for assessing synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill assay, which measures the rate and extent of bacterial killing over time.
Table 1: Synergy of Cefpodoxime with Clavulanic Acid against Respiratory Pathogens
| Bacterial Species | Method | Cefpodoxime MIC₉₀ (µg/mL) | Cefpodoxime/Clavulanic Acid MIC₉₀ (µg/mL) | Interpretation |
| Haemophilus influenzae | Broth Dilution | 0.72 | 0.26 | Synergistic Action[1] |
| Streptococcus pneumoniae | Broth Dilution | 0.69 | 0.09 | Synergistic Action[1] |
| Moraxella catarrhalis | Broth Dilution | 1.01 | 0.18 | Synergistic Action[1] |
Table 2: Time-Kill Assay Results for Cefpodoxime in Combination with Amoxicillin-Clavulanate
| Bacterial Species | Combination | Time (hours) | Log₁₀ CFU/mL Reduction vs. Most Active Single Agent | Interpretation |
| Escherichia coli (ESBL-producing) | Cefpodoxime + Amoxicillin-Clavulanate | 24 | ≥ 2 | Synergy |
| Klebsiella pneumoniae (ESBL-producing) | Cefpodoxime + Amoxicillin-Clavulanate | 24 | ≥ 2 | Synergy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key synergy testing methods cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in-vitro synergy of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of each antimicrobial agent are prepared at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of Drug A are made along the x-axis, and serial twofold dilutions of Drug B are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at clinically relevant concentrations (e.g., at or below the MIC).
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial agent and combination.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Indifference: A < 2 log₁₀ change in CFU/mL between the combination and its most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and its least active single agent[4].
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the checkerboard and time-kill assays.
Conclusion
The available in-vitro data suggests a synergistic relationship between Cefpodoxime and clavulanic acid against key respiratory pathogens. This is primarily attributed to the ability of clavulanic acid to inhibit β-lactamase enzymes, thereby restoring the activity of cefpodoxime against resistant bacteria. While clinical use of Cefpodoxime in combination with azithromycin and levofloxacin is common, there is a notable gap in the publicly available, detailed in-vitro synergy data, particularly FICI values from checkerboard assays. Further research in this area would be invaluable for optimizing combination therapies and combating the growing threat of antimicrobial resistance. This guide serves as a foundational resource to inform such future investigations.
References
Safety Operating Guide
Proper Disposal of Cefpodoxime Proxetil: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Cefpodoxime Proxetil, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[1][2] It's important to note that while some pharmaceutical waste is classified as hazardous, this compound is not considered a hazardous substance according to its Safety Data Sheet (SDS).[4][5][6] However, all pharmaceutical waste must be handled with care to prevent environmental contamination.
II. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses
-
Protective gloves
-
Lab coat
Ensure that disposal activities are carried out in a well-ventilated area to avoid inhalation of any dust or aerosols.[7]
III. Step-by-Step Disposal Procedure for this compound
The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting:
-
Initial Containment:
-
For minor spills, use dry clean-up procedures to avoid generating dust.[8] You can dampen the material with water to prevent it from becoming airborne before sweeping.[8]
-
For larger spills, alert personnel in the area and consider evacuation if necessary.[8]
-
Collect the waste material and place it in a suitable, clearly labeled container for disposal.[8]
-
-
Waste Segregation:
-
Segregate this compound waste from other chemical waste streams.
-
Do not mix it with hazardous waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Crucially, do not discharge this compound or its solutions into sewer systems or drains. [7][9] This is to prevent contamination of water courses.[7]
-
Consult with your institution's EHS office or a licensed hazardous material disposal company to arrange for proper disposal.[5]
-
-
Container Management:
IV. Summary of Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance. | [4][5][6] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [9] |
| Environmental Precautions | Do not allow to enter drains or water courses. | [7][9] |
| Spill Cleanup | Use dry cleanup procedures; dampen with water to prevent dust. | [8] |
| Personal Protective Equipment | Safety glasses, gloves, protective clothing. | [8] |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. abmole.com [abmole.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for Handling Cefpodoxime Proxetil
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cefpodoxime Proxetil. The following procedural guidance is designed to ensure safe operational use and proper disposal.
Hazard Identification
This compound is classified as a substance that can cause skin and respiratory sensitization. It is also considered a moderate to severe irritant to the skin and eyes.[1] Inhalation may lead to allergy or asthma-like symptoms, and skin contact can provoke an allergic reaction. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following equipment should be worn at all times when handling this compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or rubber, must be worn.[3][4] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated. Hands should be washed thoroughly after removing gloves.[2]
-
Body Protection: An impervious lab coat or fire/flame-resistant clothing is necessary to prevent skin contact.[2][5]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a laboratory fume hood or with local exhaust ventilation.[2][5] If ventilation is inadequate or if dust formation is likely, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[2] In situations where exposure limits may be exceeded, a full-face supplied air respirator is required.[2]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Verify that an emergency eye wash station and safety shower are accessible.[5]
-
Minimize dust generation during handling and weighing.[2][3][4]
2. Handling the Compound:
-
Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3]
-
Use non-sparking tools to prevent ignition sources.
-
Do not eat, drink, or smoke in the handling area.[5]
3. Accidental Release Measures:
-
In case of a spill, evacuate unnecessary personnel from the area.[6]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[3] You can dampen the material with water before sweeping it up.[3]
-
Use a vacuum cleaner fitted with a HEPA filter for cleaning up spills.[3]
-
Collect spilled material into a suitable, sealed container for disposal.[3]
4. First Aid Procedures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical help.[5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[3][6]
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.
-
Disposal Method: The preferred method of disposal is through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.
-
Container Disposal: Empty containers may retain product residue. Puncture containers to prevent reuse and dispose of them at an authorized landfill or via controlled incineration for combustible packaging materials.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇N₅O₉S₂ | [1] |
| Molecular Weight | 557.60 g/mol | [1] |
| Melting Point | 111-113°C | |
| Occupational Exposure Limit (OEL) | TWA: 100 µg/m³ | [4] |
Experimental Protocols
Detailed experimental protocols for specific assays using this compound were not available in the referenced safety and handling documents. Researchers should consult specific analytical methods, such as the USP Assay Method for this compound, for detailed procedural steps.[7]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. zoetisus.com [zoetisus.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
